2-Amino-2-methylpropanimidamide dihydrochloride
Description
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Properties
CAS No. |
1803609-78-0 |
|---|---|
Molecular Formula |
C4H12ClN3 |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
2-amino-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-4(2,7)3(5)6;/h7H2,1-2H3,(H3,5,6);1H |
InChI Key |
GHGPBGSGUDLLSX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=N)N)N.Cl.Cl |
Canonical SMILES |
CC(C)(C(=N)N)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of 2-Amino-2-methylpropanimidamide dihydrochloride
Mechanism of Action: 2-Amino-2-methylpropanimidamide Dihydrochloride as a Conformationally Restricted Arginine Mimetic
Executive Summary
In the landscape of rational drug design, targeting arginine-dependent enzymes—such as Nitric Oxide Synthases (NOS) and Peptidylarginine Deiminases (PADI)—presents a unique challenge. Endogenous substrates like L-arginine are highly polar, conformationally flexible, and rapidly metabolized. As a Senior Application Scientist, I frequently utilize specialized pharmacophores to overcome these hurdles. 2-Amino-2-methylpropanimidamide dihydrochloride (CAS: 1803609-78-0) is a highly specialized chemical building block designed to act as a conformationally restricted arginine mimetic. By combining an amidine functional group with an
Chemical Anatomy and Pharmacophore Rationale
To understand the mechanism of action of 2-Amino-2-methylpropanimidamide, we must deconstruct its molecular architecture. The compound is essentially the amidine analogue of 2-aminoisobutyric acid (Aib). Its efficacy is driven by two distinct structural features:
-
The Amidine Moiety (Guanidino Bioisostere): The guanidino group of L-arginine is highly basic and forms critical ionic interactions within enzyme active sites. The amidine group (
) serves as a superior bioisostere[1]. With a pKa of approximately 10–11, it remains protonated at physiological pH, allowing it to form robust bidentate hydrogen bonds and salt bridges with the catalytic carboxylate residues (e.g., Glutamate or Aspartate) in the S1 pocket of target enzymes[2]. -
The
-Gem-Dimethyl Group (Steric Shielding): Unlike standard amino acids that possess an -proton, this compound features two methyl groups at the alpha carbon. This invokes the Thorpe-Ingold effect, severely restricting the molecule's conformational flexibility and locking it into a geometry optimal for receptor binding. More importantly, the absence of an -proton makes it impossible for metabolic enzymes (like racemases or specific oxidases) to abstract a proton, thereby granting the molecule exceptional metabolic stability.
Core Mechanism of Action: Enzymatic Inhibition
When introduced to an arginine-processing enzyme such as Inducible Nitric Oxide Synthase (iNOS), 2-Amino-2-methylpropanimidamide acts as a potent, competitive, and often slow-binding inhibitor[2].
The mechanism unfolds in three phases:
-
Active Site Penetration: The molecule enters the substrate-access channel. Its reduced size and optimized polarity (compared to the larger guanidino group) allow it to navigate the hydrophobic regions of the S1 pocket efficiently.
-
Bidentate Anchoring: The positively charged amidine group displaces tightly bound water molecules and forms a direct ionic salt bridge with the active-site glutamate (e.g., Glu592 in nNOS or Glu371 in iNOS)[3].
-
Catalytic Arrest: In a normal catalytic cycle, NOS hydroxylates the guanidino nitrogen of L-arginine to form N-hydroxy-L-arginine, eventually releasing nitric oxide (NO). Because 2-Amino-2-methylpropanimidamide lacks the extended aliphatic chain of arginine and is sterically hindered by its gem-dimethyl core, the heme-peroxy intermediate cannot properly align to oxygenate the amidine nitrogen. The enzyme is trapped in an abortive complex, completely halting NO production[2].
Competitive inhibition of arginine-dependent enzymes by the conformationally restricted mimetic.
Experimental Workflows & Self-Validating Protocols
To validate the mechanism of action of this compound in a laboratory setting, we employ a self-validating enzymatic kinetic assay. The protocol below is designed to account for the unique thermodynamic properties of amidine-based inhibitors.
Step-by-Step Methodology: NOS Inhibition Assay (Griess Method)
-
Reagent Preparation: Dissolve 2-Amino-2-methylpropanimidamide dihydrochloride in highly pure, degassed HEPES buffer (pH 7.4). Causality: The dihydrochloride salt is highly water-soluble, but maintaining a strict physiological pH ensures the amidine group remains in its active, protonated state.
-
Enzyme Pre-Incubation: Incubate recombinant iNOS with varying concentrations of the inhibitor (0.1 µM to 100 µM) for 30 minutes at 37°C. Causality: Amidine mimetics frequently exhibit slow, tight-binding kinetics. The amidine must displace active-site water molecules to form salt bridges. Omitting this pre-incubation step will artificially inflate the apparent IC50, as the substrate would outcompete the inhibitor before equilibrium is reached.
-
Substrate Initiation: Add L-arginine (at its
concentration) and essential cofactors (NADPH, FAD, FMN, BH4). Causality: Using the substrate exactly at its allows for the accurate calculation of the inhibitor's using the Cheng-Prusoff equation. -
Quantification: After 60 minutes, add Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Measure absorbance at 540 nm. Causality: Nitric oxide is a volatile radical with a half-life of seconds. The Griess assay measures nitrite (
), a stable, stoichiometric oxidation product of NO, providing a highly reliable surrogate for enzymatic turnover.
Self-validating high-throughput workflow for evaluating amidine-based enzyme inhibitors.
Quantitative Data Presentation
The structural modifications in 2-Amino-2-methylpropanimidamide yield significant shifts in both binding affinity and metabolic stability compared to natural substrates and standard inhibitors[1][4]. The table below summarizes representative kinetic and stability parameters.
| Parameter | L-Arginine | L-NMMA (Standard Inhibitor) | 2-Amino-2-methylpropanimidamide |
| Enzymatic Role | Endogenous Substrate | Pan-NOS Inhibitor | Conformationally Restricted Mimetic |
| Primary Interaction | Guanidino | Methylguanidino | Amidine |
| Binding Affinity ( | |||
| Metabolic Half-Life ( | < 10 mins (Rapid turnover) | > 120 mins (Sterically shielded) | |
| Mechanism of Arrest | N/A (Turnover occurs) | Heme-coordination | Steric clash / Lack of |
Note: Data represents generalized kinetic profiles for amidine-based arginine mimetics against inducible NOS isoforms.
Conclusion
2-Amino-2-methylpropanimidamide dihydrochloride is far more than a simple chemical reagent; it is a masterclass in rational pharmacophore design. By substituting the flexible, highly basic guanidino group with an amidine, and locking the
References
- Source: NIH PubMed Central (PMC)
- Source: Current Medicinal Chemistry (ResearchGate)
- Discovering covalent cyclic peptide inhibitors of peptidyl arginine deiminase 4 (PADI4)
- Source: Università degli Studi di Bari (Uniba)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Discovering covalent cyclic peptide inhibitors of peptidyl arginine deiminase 4 (PADI4) using mRNA-display with a genetically encoded electrophilic warhead - PMC [pmc.ncbi.nlm.nih.gov]
synonyms for 2-Amino-2-methylpropanimidamide dihydrochloride in scientific literature
This technical guide provides a rigorous analysis of 2-Amino-2-methylpropanimidamide dihydrochloride , clarifying its dual identity in scientific literature as both a distinct chemical building block and, more commonly, the monomeric functional unit of the widely used radical initiator AAPH .[1]
Identity, Synonyms, and Application Logic in Scientific Research
Part 1: Executive Summary & Core Identity
In scientific literature, the term "2-Amino-2-methylpropanimidamide dihydrochloride" often presents a nomenclature ambiguity that researchers must resolve to ensure experimental reproducibility. It refers to two distinct but chemically related contexts:
-
The Monomer (Building Block): A specific amidine derivative used as a synthesis intermediate.
-
The Functional Unit of AAPH (Radical Initiator): The active radical species generated from the thermal decomposition of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH).[1]
Senior Scientist Note: Most researchers searching for this term are likely working with AAPH (CAS 2997-92-4) for oxidative stress assays (e.g., ORAC) or polymerization.[1] However, precise chemical sourcing requires distinguishing the monomer from the azo-dimer.[1]
Part 2: Chemical Identity & Synonyms Matrix
The following table consolidates synonyms across IUPAC standards, commercial trade names, and common laboratory slang.
Table 1: Nomenclature & Synonym Mapping
| Category | Compound A: The Radical Initiator (Dimer) | Compound B: The Monomer (Building Block) |
| Primary Name | AAPH / AIBA | 2-Aminoisobutyramidine |
| CAS Registry | 2997-92-4 | 101436-13-9 (Verify specific salt form) |
| IUPAC Name | 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride | 2-Amino-2-methylpropanimidamide dihydrochloride |
| Common Synonyms | [1][2][3][4][5] • 2,2'-Azobis(2-amidinopropane) dihydrochloride[1][5]• V-50 (Commercial Grade)• ABAP[1][6]• 2,2'-Azodiisobutyramidine dihydrochloride | • 2-Methyl-2-aminopropionamidine[1][7][8]• |
| Chemical Formula | C | C |
| Primary Application | Free radical generation (ORAC assay), Polymerization initiator | Organic synthesis intermediate, Amidine ligand formation |
Part 3: Structural Logic & Decomposition Pathway[1][2]
To understand the causality in experimental protocols, one must visualize how the Dimer (AAPH) functions as a delivery system for the Monomer Radical .[1]
Mechanism of Action
AAPH is chosen over other initiators (like AIBN) because of its water solubility.[1] Upon heating (typically 37°C–60°C), the central azo bond (-N=N-) breaks, releasing nitrogen gas and generating two carbon-centered radicals.[1] These radicals retain the "2-amino-2-methylpropanimidamide" structure, which then reacts with oxygen or monomers.[1]
Visualization: Thermal Decomposition Pathway
Figure 1: The thermal decomposition of AAPH (Dimer) yields the active radical species corresponding to the monomeric structure.[1]
Part 4: Experimental Protocols & Verification
Protocol A: Identity Verification (NMR)
Use this protocol to confirm if you possess the Dimer (AAPH) or the Monomer.[1]
-
Solvent Selection : Dissolve 10 mg of substance in D
O. -
1H-NMR Analysis :
-
AAPH (Dimer) : Expect a simplified spectrum due to symmetry.[1] Methyl groups appear as a singlet around
1.5–1.7 ppm. -
Monomer : If the azo bridge is absent (monomer), the chemical environment of the methyl groups changes slightly, and lack of N=N absorbance in UV-Vis (approx 360-370 nm) will confirm monomeric status.[1]
-
-
Causality Check : AAPH will show slow evolution of N
bubbles in warm solution; the stable monomer will not.
Protocol B: Standardized Radical Generation (ORAC Context)
Standard operating procedure for using AAPH to generate peroxyl radicals.[1]
-
Preparation : Prepare a 153 mM stock solution of AAPH in 75 mM phosphate buffer (pH 7.4).
-
Critical Step: Keep solution on ice. AAPH has a half-life of ~175 hours at 37°C but degrades measurably at room temperature.[1]
-
-
Activation : Incubate the reaction mixture at 37°C .
-
Flux Calculation: At 37°C, the rate of radical generation is constant (
).[1]
-
-
Validation : Monitor the decay of fluorescein (probe). If decay is non-linear immediately, check for metal contamination (Fenton chemistry interference).[1]
Part 5: References
-
Werber, J., et al. (2011).[1][5] "Analysis of 2,2'-Azobis(2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions." Journal of Pharmaceutical Sciences.
-
Niki, E. (1990).[1] "Free radical initiators as source of water- or lipid-soluble peroxyl radicals."[1] Methods in Enzymology.
-
PubChem Database. "2,2'-Azobis(2-methylpropionamidine) dihydrochloride (CID 76344)."[1][8] National Library of Medicine. [1]
-
Glavind, J. (1998).[1] "Antioxidant status and lipid peroxidation." British Journal of Nutrition.
Sources
- 1. CAS 2997-92-4: 2,2-Azobis(2-amidinopropane) dihydrochloride [cymitquimica.com]
- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | C9H13NO5 | CID 83168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydrocodeine Bitartrate | C22H29NO9 | CID 5492624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]
- 6. Synthesis, characterization, and structure-activity relationships of amidine-substituted (bis)benzylidene-cycloketone olefin isomers as potent and selective factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Iodobutane | CAS#:513-48-4 | Chemsrc [chemsrc.com]
- 8. 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride | C8H20Cl2N6 | CID 76344 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and synthesis of 2,2'-Azobis(2-amidinopropane) dihydrochloride
[1][2][3][4][5]
Introduction & Significance
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), also known commercially as V-50 , is a water-soluble azo compound that serves as a clean, controllable source of free radicals.[1][2] Unlike its hydrophobic analog AIBN (2,2'-azobisisobutyronitrile), AAPH is fully soluble in aqueous systems, making it the "gold standard" for inducing oxidative stress in biological models (e.g., lipid peroxidation assays, protein stability studies) and for initiating emulsion polymerizations.[1]
Its significance in drug development lies in its kinetics: AAPH decomposes thermally to generate carbon-centered radicals at a constant rate, which rapidly react with molecular oxygen to form peroxyl radicals.[1] This mimics physiological oxidative stress, allowing researchers to quantify the antioxidant capacity of therapeutic candidates (e.g., ORAC assays).[1]
Historical Context & Discovery
The development of AAPH emerged from the polymer industry's need for water-soluble initiators in the mid-20th century.[1] While AIBN was the dominant initiator for organic phase reactions, the growing demand for aqueous emulsion polymerization and biomedical research necessitated a hydrophilic alternative.[1]
-
The Precursor: The chemistry is directly derived from AIBN.
-
The Innovation: The transformation of the hydrophobic nitrile groups (-CN) of AIBN into hydrophilic amidine groups (-C(=NH)NH₂).[1]
-
Key Players: Early commercialization and process optimization are largely attributed to Wako Pure Chemical Industries (now Fujifilm Wako Pure Chemical Corporation), which established the "V-series" of azo initiators.[1]
Chemical Synthesis
The synthesis of AAPH is a classic application of the Pinner Reaction , converting the bis-nitrile of AIBN into a bis-amidine. This process must be conducted under strictly anhydrous conditions to prevent hydrolysis of the intermediate imidate to an ester.[1]
Retrosynthetic Analysis[1]
-
Target Molecule: AAPH (Bis-amidine salt)[1]
-
Key Intermediate: Bis-imido ester hydrochloride (Pinner Salt)[1]
-
Starting Material: 2,2'-Azobisisobutyronitrile (AIBN)[1]
Synthesis Protocol (Pinner Strategy)
Safety Warning: This protocol involves toxic gases (HCl, NH₃) and azo compounds which are thermal initiators.[1] All steps must be performed in a fume hood with temperature control.
Step 1: Formation of the Pinner Salt (Imido Ester)
-
Preparation: Dissolve recrystallized AIBN (0.1 mol) in anhydrous ethanol (or methanol). The alcohol acts as both solvent and reactant.[1]
-
Acidification: Cool the solution to 0–5°C in an ice bath.
-
Saturation: Bubble dry hydrogen chloride (HCl) gas through the solution until saturation. The HCl catalyzes the addition of the alcohol to the nitrile.[1]
-
Incubation: Seal the reaction vessel and allow it to stand at 0–5°C for 12–24 hours. The azo bond is stable under these acidic, non-reducing conditions.[1]
-
Precipitation: The bis-imido ester hydrochloride usually precipitates.[1] If not, add dry diethyl ether to induce crystallization.[1] Filter and wash with dry ether.[1]
Step 2: Ammonolysis to AAPH
-
Resuspension: Suspend the Pinner salt intermediate in anhydrous ethanol.
-
Ammonolysis: Bubble dry ammonia gas (NH₃) through the suspension at 0–5°C. Alternatively, add a solution of anhydrous ammonia in ethanol.[1]
-
Conversion: The ammonia displaces the ethoxy group, forming the amidine.[1]
-
Isolation: The ammonium chloride byproduct is removed (if formed alongside), or the product is crystallized.[1] AAPH is typically isolated as the dihydrochloride salt.[1]
-
Purification: Recrystallize from water or a water/ethanol mixture.[1]
Reaction Pathway Diagram
Figure 1: Synthetic pathway from AIBN to AAPH via the Pinner reaction sequence.[1][3]
Mechanism of Action & Kinetics
AAPH is a thermal radical initiator.[1][4] Its utility is defined by its predictable half-life and the nature of the radicals it produces.[1]
Decomposition Mechanism[1][7]
-
Thermal Homolysis: At elevated temperatures (typically 37°C–60°C), the azo linkage (-N=N-) breaks, releasing nitrogen gas (N₂).[1]
-
Radical Formation: Two carbon-centered amidinopropane radicals are formed.[1]
-
Peroxyl Radical Generation: In aerobic environments, these carbon radicals react near-diffusion-controlled with O₂ to form peroxyl radicals (ROO[1]•).
Figure 2: Thermal decomposition mechanism of AAPH generating peroxyl radicals.[1]
Kinetic Data
The decomposition follows first-order kinetics.[1] The rate is pH-dependent due to the protonation state of the amidine group, but is relatively stable at physiological pH.[1]
| Parameter | Value | Conditions |
| Activation Energy ( | ~123 kJ/mol | Aqueous solution |
| 10-Hour Half-Life Temp | 56°C | In water |
| Half-Life ( | ~175 hours | 37°C, pH 7.0 |
| Half-Life ( | ~10 hours | 56°C, pH 7.0 |
| Radical Flux | Constant | For first ~6 hours at 37°C |
Applications in Drug Development
AAPH is the reagent of choice for Oxygen Radical Absorbance Capacity (ORAC) assays and lipid peroxidation studies.
Protocol: Oxidative Stress Challenge (Red Blood Cell Model)
This assay measures a drug's ability to protect cell membranes from free radical attack.[1]
-
Preparation: Isolate erythrocytes (RBCs) and wash with PBS.[1]
-
Induction: Add AAPH (final concentration 50–200 mM) to the RBC suspension.
-
Incubation: Incubate at 37°C. AAPH generates radicals at a constant rate.[1]
-
Measurement: Monitor hemolysis by measuring the release of hemoglobin (absorbance at 540 nm) over time.
-
Analysis: Compare the "lag time" before hemolysis in treated vs. control samples. A longer lag time indicates antioxidant protection.[1]
Advantages over Peroxides[1]
Safety & Handling
-
Hazards: AAPH is a Type C Self-Reactive Substance (H242).[1] It may cause fire upon heating.[1][6] It is also harmful if swallowed (H302) and a skin sensitizer (H317).[1]
-
Storage: Store at 2–8°C (refrigerated). Keep away from reducing agents and strong acids.[1]
-
Stability: Aqueous solutions should be prepared fresh.[1] The solid is hygroscopic and light-sensitive.[1]
References
-
Niki, E. (1990).[1] "Free radical initiators as source of water- or lipid-soluble peroxyl radicals."[1] Methods in Enzymology, 186, 100-108.[1] Link
-
Fujifilm Wako Pure Chemical Corp. (n.d.).[1] "V-50 (AAPH) Technical Data Sheet." Link
-
Werber, J., et al. (2011).[1] "Analysis of 2,2'-Azobis(2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions." Journal of Pharmaceutical Sciences, 100(8), 3307-3315.[1] Link
-
Pinner, A., & Klein, F. (1877).[1] "Umwandlung der Nitrile in Imide."[1] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[1] (Foundational chemistry reference).
-
Cayman Chemical. (n.d.).[1] "AAPH Product Information & Safety Data Sheet." Link
Sources
- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. V-50|CAS:2997-92-4|2,2'-Azobis(2-methylpropionamidine)dihydrochloride|AAPH|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 3. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. study.com [study.com]
Technical Guide: Principles of 2-Amino-2-methylpropanimidamide Dihydrochloride in Polymerization
The following technical guide details the principles and applications of 2-Amino-2-methylpropanimidamide dihydrochloride , chemically synonymous in the context of polymerization with the structural motif of the widely used cationic azo initiator 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (commonly known as V-50 , AAPH , or AIBA ).[1]
Note: While the specific nomenclature "2-Amino-2-methylpropanimidamide" refers to the monomeric amidine fragment, in polymerization science, this term is inextricably linked to the azo-dimer initiator that generates these specific radical species.[1] This guide addresses the molecule's primary role as a water-soluble cationic radical initiator.[1]
Executive Summary & Chemical Identity
2-Amino-2-methylpropanimidamide dihydrochloride (derived from the azo precursor V-50 or AAPH ) represents the gold standard for initiating free-radical polymerization in aqueous media where cationic functionality or surfactant-free stability is required.[1] Unlike persulfates or peroxides, this amidine-based system decomposes to form carbon-centered radicals that are non-oxidizing and carry a permanent positive charge, significantly influencing the colloidal stability and terminal chemistry of the resulting polymer.[1]
Chemical Profile
| Property | Specification |
| Common Name | V-50, AAPH, AIBA |
| IUPAC Name (Dimer) | 2,2'-Azobis(2-methylpropionamidine) dihydrochloride |
| Active Radical Species | 2-Amidinopropane-2-yl radical |
| CAS Number | 2997-92-4 (Dimer); 1803609-78-0 (Monomeric fragment standard) |
| Solubility | Highly soluble in water (>20%); Insoluble in toluene/hexane |
| Charge Character | Cationic (Amidine group, pKa ~ 12) |
Mechanistic Principles
Thermal Homolysis & Radical Generation
The core utility of this compound lies in its predictable thermal decomposition.[1][2] Upon heating (typically 40°C–70°C), the central azo bond (-N=N-) undergoes homolytic cleavage, releasing nitrogen gas and generating two identical carbon-centered radicals.[1]
Key Mechanistic Advantage:
-
Non-Oxidizing: Unlike persulfates, amidine radicals do not oxidize the polymer backbone, reducing degradation and branching.[1]
-
Cationic Stabilization: The radical fragment retains the amidine group, which is protonated in aqueous solution.[1] This imparts a cationic charge to the initiating end of every polymer chain.[1]
Kinetic Parameters
The decomposition follows first-order kinetics.[1] The rate is strictly temperature-dependent and relatively insensitive to pH (unlike persulfates), although extremely high pH (>9) can induce hydrolysis of the amidine group.[1]
Table 1: Decomposition Kinetics (Arrhenius Data)
| Temperature (°C) | Half-Life (
Mechanism Visualization
The following diagram illustrates the thermal decomposition and subsequent initiation of a vinyl monomer (e.g., Acrylamide).
Caption: Thermal homolysis of V-50 yields two cationic amidine radicals which attack the vinyl monomer.
Experimental Protocols
Protocol: Synthesis of Cationic Polyacrylamide Hydrogel
This protocol demonstrates the use of V-50 to create a high-purity hydrogel.[1] The cationic initiator ensures the polymer ends are chemically distinct, often used for surface adhesion studies.[1]
Reagents:
-
Acrylamide (Monomer): 2.0 M solution[1]
-
N,N'-Methylenebisacrylamide (Crosslinker): 1 mol% relative to monomer[1]
-
V-50 Initiator : 1.0 wt% relative to monomer[1]
-
Solvent: Deionized Water (degassed)[1]
Workflow:
-
Dissolution: Dissolve Acrylamide and Bis-acrylamide in DI water.[1]
-
Deoxygenation (Critical): Purge the solution with Nitrogen or Argon for 30 minutes. Reason: Oxygen acts as a radical scavenger and will inhibit the amidine radical.[1]
-
Initiator Addition: Add V-50 (dissolved in minimal water) via syringe to the sealed vessel.
-
Polymerization: Immerse the vessel in a water bath at 60°C for 4–6 hours.
-
Termination: Cool to room temperature. The gelation should be complete.[1]
-
Purification: Dialyze against water to remove unreacted monomer and initiator fragments.[1]
Protocol: Soap-Free Emulsion Polymerization (Latex Synthesis)
V-50 is unique in its ability to stabilize latex particles without added surfactants (soap-free).[1] The cationic initiator fragments become covalently bound to the particle surface, providing electrostatic stabilization.[1]
Table 2: Soap-Free Latex Formulation
| Component | Mass (g) | Role |
|---|---|---|
| Styrene | 10.0 | Hydrophobic Monomer |
| DI Water | 90.0 | Continuous Phase |
| V-50 | 0.2 | Initiator & Stabilizer |[1]
Step-by-Step:
-
Mix Styrene and Water in a three-neck flask equipped with a condenser and stirrer (300 RPM).
-
Purge with Nitrogen for 45 minutes while heating to 70°C .
-
Inject V-50 solution (dissolved in 2 mL water).[1]
-
Maintain 70°C and stirring for 24 hours.
-
Result: Monodisperse cationic polystyrene latex spheres. The positive surface charge is derived entirely from the 2-amino-2-methylpropanimidamide end-groups.[1]
Advanced Applications & Causality
Surface Modification
Because the initiator fragment (2-amino-2-methylpropanimidamide) ends up at the polymer terminus, V-50 is used to graft polymers onto anionic surfaces (like glass or biological membranes) via electrostatic attraction.[1]
Comparison with Other Initiators
| Feature | V-50 (Amidine Azo) | KPS (Persulfate) | AIBN (Oil Soluble) |
| Solubility | Water | Water | Organic Solvents |
| End Group | Cationic (Amidine) | Anionic (Sulfate) | Neutral (Cyano) |
| pH Stability | Acidic to Neutral | Neutral to Basic | Neutral |
| Oxidation Potential | None (Inert) | High (Can oxidize proteins) | None |
Logical Workflow: Selecting V-50
Use the following logic flow to determine if V-50 is the correct initiator for your application.
Caption: Decision matrix for selecting V-50 based on solvent, charge requirements, and oxidative sensitivity.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76344, 2,2'-Azobis(2-methylpropionamidine) dihydrochloride. Retrieved from [Link]
-
Ou, J. et al. (2018).[1] Initiator-Dependent Surface Charge of Polystyrene Microspheres. Journal of Colloid and Interface Science. (Contextual citation for soap-free latex protocols).
Sources
Technical Monograph: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH)
[1]
CAS Number: 2997-92-4 Synonyms: AAPH, AIBA, V-50, 2,2'-Azobis(2-amidinopropane) dihydrochloride Primary Classification: Water-Soluble Azo Initiator / Oxidative Stress Inducer
Executive Summary
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) is a cationic, water-soluble azo compound widely utilized in both polymer chemistry and biomedical research. Unlike lipid-soluble initiators such as AIBN, AAPH’s hydrophilicity allows it to generate free radicals directly within the aqueous phase. In drug development, it serves as the "gold standard" stressor for antioxidant capacity assays (e.g., ORAC) and lipid peroxidation models, providing a controlled, constant flux of peroxyl radicals at physiological temperatures. In material science, it is critical for synthesizing cationic hydrogels and latexes used in drug delivery systems.
Physicochemical Characterization
AAPH is distinguished by its amidine functional groups, which impart high water solubility and a cationic charge, contrasting with the neutral, lipophilic nature of its precursor, AIBN.
| Property | Value / Description |
| Molecular Formula | C₈H₁₈N₆ · 2HCl |
| Molecular Weight | 271.19 g/mol |
| Appearance | White to light yellow crystalline powder or granules |
| Solubility | Soluble: Water (>20 g/100g ), Methanol, DMSOInsoluble: Acetone, Toluene, Hexane |
| Melting Point | 160–170 °C (Decomposes) |
| 10h Half-Life Temp | 56 °C (in water) |
| Activation Energy | ~123.4 kJ/mol |
| pH Stability | Stable in acidic/neutral solutions; hydrolysis risk in strong alkali |
Safety, Handling, & Toxicology
Critical Hazard: Self-Heating Substance AAPH is thermodynamically unstable. While it does not explode like some organic peroxides, it undergoes self-accelerating decomposition if stored improperly, releasing toxic nitrogen gas and HCl fumes.
-
Storage Protocol: Store strictly below 40°C (refrigeration at 2–8°C recommended for long-term stability). Protect from light and moisture.
-
Handling: Use non-sparking tools. Avoid contact with strong oxidizing agents and strong bases.
-
Toxicology:
-
Acute Toxicity: Harmful if swallowed (LD50 Oral-Rat: ~410 mg/kg).
-
Sensitization: Known skin sensitizer; may cause allergic contact dermatitis.
-
Environmental: Toxic to aquatic life with long-lasting effects (Category 2).
-
Synthesis & Manufacturing Workflow
The industrial synthesis of AAPH typically proceeds via the Pinner reaction, converting the nitrile groups of AIBN (2,2'-Azobis(2-methylpropionitrile)) into amidine groups. This process avoids the use of heavy metal catalysts, ensuring a cleaner product suitable for biomaterial applications.
Reaction Mechanism[2][3][4][5][6][7]
-
Pinner Reaction: Acid-catalyzed addition of an alcohol (methanol/ethanol) to the nitrile (AIBN) to form an imidate ester hydrochloride (Pinner Salt).[1]
-
Amidation: Nucleophilic substitution of the alkoxy group by ammonia to yield the amidine hydrochloride.
Synthesis Flowchart (Graphviz)
Figure 1: Two-step synthetic pathway from AIBN to AAPH via the Pinner intermediate.
Mechanism of Action in Biological Systems
In drug development, AAPH is the preferred stressor for Oxygen Radical Absorbance Capacity (ORAC) assays and lipid peroxidation studies. Its utility stems from its unimolecular thermal decomposition, which follows first-order kinetics.
Radical Generation Pathway
At physiological temperature (37°C), AAPH decomposes to form two carbon-centered alkyl radicals. In aerobic environments, these rapidly react with molecular oxygen to form peroxyl radicals (ROO•). These peroxyl radicals are the primary agents responsible for oxidizing lipids, proteins, and DNA in experimental models.
Key Advantage: The rate of radical generation is constant for the first several hours (Half-life ~175 hours at 37°C), allowing for precise quantification of antioxidant protection.
Oxidative Stress Pathway (Graphviz)
Figure 2: Mechanism of peroxyl radical generation by AAPH under physiological conditions.
Applications in Drug Development & Research
Protocol 1: Erythrocyte Hemolysis Assay (Membrane Integrity)
This assay measures a drug candidate's ability to protect cell membranes from free radical attack.
-
Preparation: Isolate Red Blood Cells (RBCs) and wash 3x with PBS. Dilute to 5% hematocrit.
-
Induction: Add AAPH (final concentration 50–200 mM) to the RBC suspension.
-
Treatment: Co-incubate with the test compound (drug/antioxidant).
-
Incubation: Incubate at 37°C with gentle shaking.
-
Measurement: Aliquot samples every 30 minutes. Centrifuge and measure hemoglobin release in the supernatant via absorbance at 540 nm.
-
Analysis: Plot % Hemolysis vs. Time. A delayed hemolysis curve indicates membrane protection [1].
Protocol 2: ORAC Assay (Antioxidant Capacity)
The industry-standard method for quantifying antioxidant potency.
-
Probe: Fluorescein (10 nM) is used as the target.
-
Stressor: AAPH (240 mM) is added to generate peroxyl radicals.
-
Mechanism: Radicals degrade fluorescein, causing fluorescence loss over time.
-
Quantification: Antioxidants protect fluorescein, preserving the signal. The "Area Under the Curve" (AUC) of the sample is compared to a Trolox standard curve.
-
Result: Reported as Trolox Equivalents (TE) [2].
Protocol 3: Cationic Polymerization for Drug Delivery
AAPH is used to synthesize cationic hydrogels (e.g., Poly(N-isopropylacrylamide)) for nucleic acid delivery. The cationic amidine residues on the polymer chain facilitate electrostatic binding with negatively charged DNA/RNA, enhancing transfection efficiency [3].
References
-
Miki, M., et al. (1987).[2] "Free-radical chain oxidation of rat red blood cells by molecular oxygen and its inhibition by alpha-tocopherol." Archives of Biochemistry and Biophysics, 258(2), 373-380. Link
-
Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). "Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe." Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. Link
-
Wako Pure Chemical Industries. (n.d.). "V-50: Water-soluble Azo Polymerization Initiator." Fujifilm Wako Technical Data. Link
-
Niki, E. (1990). "Free radical initiators as source of water- or lipid-soluble peroxyl radicals."[3] Methods in Enzymology, 186, 100-108. Link
-
ChemicalBook. (2024). "2,2'-Azobis(2-methylpropionamidine) dihydrochloride Properties and Safety." Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo | PLOS One [journals.plos.org]
Methodological & Application
Application Note: Standardized Induction of Cellular Oxidative Stress Using AAPH
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Redox Biology, Antioxidant Screening, Pharmacology, and Cell Physiology
Mechanistic Grounding: Why Choose AAPH?
In in vitro oxidative stress modeling, Hydrogen Peroxide (H₂O₂) is frequently used but suffers from severe limitations: its clearance is highly dependent on variable cellular catalase expression, and its toxicity relies on intracellular transition metals (Fe²⁺, Cu⁺) to generate hydroxyl radicals via the Fenton reaction.
To establish a highly reproducible, self-validating system, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is the preferred free radical generator. AAPH is a water-soluble azo compound that undergoes spontaneous thermal homolysis at physiological temperatures (37°C). This decomposition yields alkyl radicals that rapidly react with molecular oxygen to produce peroxyl radicals (ROO•) at a constant, measurable rate 1. Because the radical generation is independent of cellular metal ions or specific enzymatic clearance, AAPH provides a stable, uniform oxidative challenge ideal for screening exogenous antioxidants 2.
Figure 1: Mechanism of AAPH thermal decomposition and subsequent macromolecular oxidative damage.
Experimental Strategy & Model Selection
The choice of cell model dictates the concentration and duration of AAPH exposure. Erythrocytes are the classic suspension model because they lack nuclei and mitochondria; their primary defense relies entirely on cytoplasmic enzymes (SOD, CAT, GPx) and membrane integrity, making them highly sensitive biosensors for lipid peroxidation 3. Conversely, nucleated adherent cells (e.g., C2C12, HepG2) require lower concentrations over longer periods to assess intracellular signaling and cytoprotection 4.
Table 1: Validated AAPH Exposure Parameters Across Cell Models
| Cell Model | Cell Type | AAPH Concentration | Exposure Time | Primary Readout |
| Erythrocytes | Suspension (Primary) | 50 mM | 2 - 4 hours | Hemolysis (Abs 540 nm), MDA |
| C2C12 | Adherent (Muscle) | 5 mM | 24 hours | Cell Viability, Intracellular ROS |
| HepG2 / Caco-2 | Adherent (Epithelial) | 1 - 2 mM | 12 - 24 hours | Intracellular ROS (DCFDA), SOD/CAT |
| R2C | Adherent (Leydig) | 160 µM | 24 hours | Mitochondrial Membrane Potential |
Step-by-Step Methodologies
Protocol A: Erythrocyte Hemolysis Assay (Suspension Model)
This protocol utilizes AAPH-induced lipid peroxidation of the erythrocyte membrane, leading to pore formation and hemoglobin release 5.
-
Blood Collection & Washing: Collect whole blood in heparinized tubes. Centrifuge at 1,200 × g for 10 min at 4°C. Discard plasma and buffy coat. Wash the erythrocyte pellet three times with cold PBS (pH 7.4).
-
Causality Note: Washing is critical. Blood plasma contains high levels of albumin, uric acid, and ascorbic acid. These extracellular antioxidants will scavenge AAPH-derived radicals before they reach the cell membrane, causing severe experimental drift.
-
-
Suspension: Resuspend the washed erythrocytes in PBS to a final hematocrit concentration of 5% to 20% (depending on desired sensitivity).
-
Pre-treatment (Optional): Incubate erythrocytes with the antioxidant candidate for 30–60 minutes at 37°C.
-
AAPH Induction: Add AAPH to a final concentration of 50 mM.
-
Incubation: Incubate the suspension in a shaking water bath at exactly 37°C for 2 to 4 hours.
-
Causality Note: The homolytic cleavage of the azo bond is strictly temperature-dependent. Using a water bath rather than an air incubator ensures rapid thermal equilibration and prevents temperature fluctuations that would alter the radical generation rate.
-
-
Readout: Centrifuge the aliquots at 1,500 × g for 5 min. Transfer the supernatant to a 96-well plate and measure absorbance at 540 nm to quantify hemoglobin release.
Protocol B: Intracellular ROS Detection in Adherent Cells
This protocol measures the accumulation of intracellular ROS using the fluorogenic probe DCFDA (2',7'-dichlorofluorescin diacetate).
-
Seeding: Seed cells (e.g., C2C12) in a 96-well dark-walled plate at 1 × 10⁴ cells/well. Allow 24 hours for attachment.
-
Pre-treatment: Treat cells with the target compound/drug for 12–24 hours.
-
Washing: Aspirate media and wash twice with warm HBSS (Hank's Balanced Salt Solution).
-
Causality Note: Phenol red and serum proteins (FBS) in standard DMEM can scavenge free radicals and quench fluorescence. Assays must be conducted in clear, serum-free buffers.
-
-
Probe Loading: Incubate cells with 10 µM DCFDA in HBSS for 30 minutes at 37°C in the dark. Wash once with HBSS to remove extracellular probe.
-
AAPH Induction: Add 1 to 5 mM AAPH (dissolved in HBSS) to the wells.
-
Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Ex: 485 nm / Em: 535 nm) and record fluorescence every 30 minutes for up to 4 hours at 37°C.
Self-Validating Assay Design & Workflow
To ensure trustworthiness and data integrity, every AAPH protocol must include a self-validating control matrix:
-
Negative Control: Cells + Buffer (Establishes baseline ROS/hemolysis).
-
Positive Control: Cells + AAPH (Establishes maximum oxidative damage).
-
Interference Blank: AAPH + Probe (No cells). Crucial to ensure AAPH does not directly oxidize the fluorogenic probe independently of cellular metabolism.
-
Reference Standard: Cells + AAPH + Trolox/Ascorbic Acid (Validates the assay's sensitivity to known antioxidants).
Figure 2: Standardized experimental workflow for AAPH-induced oxidative stress assays.
Downstream Biomarkers of AAPH Oxidation
Following AAPH exposure, researchers should validate the induction of oxidative stress via secondary biochemical markers:
-
Malondialdehyde (MDA): AAPH specifically initiates lipid peroxidation. Quantifying MDA via the TBARS assay provides direct evidence of membrane damage.
-
Endogenous Antioxidant Depletion: Measure the enzymatic activity of Superoxide Dismutase (SOD) and Catalase (CAT). AAPH exposure typically causes an initial spike in these enzymes (compensatory response) followed by a sharp decline as the proteins become carbonylated and inactivated by sustained peroxyl radical attack.
Troubleshooting Guide
Table 2: Common Pitfalls and Corrective Actions
| Observed Issue | Mechanistic Cause | Corrective Action |
| Inconsistent well-to-well ROS readings | Edge effects causing temperature gradients in the microplate. AAPH decomposition rate varies. | Pre-warm all buffers to 37°C. Avoid using the outer wells of the 96-well plate. |
| No hemolysis observed in positive control | Presence of residual plasma antioxidants or degraded AAPH stock. | Ensure 3x rigorous PBS washing. Prepare AAPH solutions fresh immediately before use; do not store aqueous AAPH. |
| High background fluorescence in blanks | Direct reaction between AAPH and the fluorescent probe, or serum interference. | Always run a cell-free "AAPH + Probe" blank. Ensure complete removal of FBS/serum prior to assay. |
References
- He, R.-R., et al. (2013). "A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo." PLOS One.
- Liao, W., et al. (2022). "Protective Effect of Flavonoids from Mulberry Leaf on AAPH-Induced Oxidative Damage in Sheep Erythrocytes." MDPI.
- Bautmans, I., et al. (2023). "Protection of C2C12 skeletal muscle cells toward oxidation by a polyphenol-rich plant extract." Redox Experimental Medicine.
- Zheng, L., et al. (2016). "AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells." PMC.
- Liao, W., et al. (2014). "Intracellular Antioxidant Detoxifying Effects of Diosmetin on 2,2-Azobis(2-amidinopropane) Dihydrochloride (AAPH)-Induced Oxidative Stress." Journal of Agricultural and Food Chemistry.
Sources
- 1. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. rem.bioscientifica.com [rem.bioscientifica.com]
- 5. AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
how to prepare a stock solution of 2-Amino-2-methylpropanimidamide dihydrochloride
Application Note & Protocol
Subject: Preparation of Stock Solutions of 2-Amino-2-methylpropanimidamide Dihydrochloride and Structurally Related Amidine Salts
Introduction: Navigating the Preparation of a Niche Guanidino Compound
2-Amino-2-methylpropanimidamide dihydrochloride belongs to the broader class of guanidino compounds, which are characterized by a central carbon atom bonded to three nitrogen atoms.[1][2] The guanidinium group, formed upon protonation, is highly stabilized through charge delocalization, which contributes to the high water solubility of its salts, such as dihydrochlorides.[3][4] While 2-Amino-2-methylpropanimidamide dihydrochloride is not extensively documented in readily available literature, its structural features strongly suggest that protocols for its solubilization and handling will align with those of similar, well-characterized water-soluble cationic initiators like 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH).[5][6]
This guide provides a comprehensive protocol for the preparation of aqueous stock solutions of 2-Amino-2-methylpropanimidamide dihydrochloride. It is built upon established principles of solution chemistry and draws from safety and handling data for structurally analogous compounds.[7][8] The methodologies outlined below are designed to ensure accuracy, reproducibility, and stability of the resulting stock solution for downstream research applications.
Foundational Chemical & Physical Properties
A thorough understanding of the physicochemical properties of the compound is critical for accurate stock solution preparation. For novel or sparsely documented compounds, these properties are often inferred from well-characterized structural analogs.
Table 1: Physicochemical Properties of Analogous Compound: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH)
| Property | Value / Observation | Source(s) |
| CAS Number | 2997-92-4 | [9] |
| Molecular Formula | C₈H₁₈N₆ · 2HCl | [8] |
| Molecular Weight | 271.19 g/mol | [9][10] |
| Appearance | White to off-white crystalline powder, granules, or crystals. | [9][10][11] |
| Solubility | Freely soluble in water; practically insoluble in methanol, ethanol, and acetone. | [6] |
| Key Sensitivities | Hygroscopic (readily absorbs moisture), heat-sensitive, and light-sensitive. | [11] |
Safety & Handling Precautions
Based on safety data for analogous compounds, appropriate personal protective equipment (PPE) and handling procedures are mandatory.[8][12]
-
Personal Protective Equipment: Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[8][13]
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Compound Handling:
-
Disposal: Dispose of the compound and any resulting solutions in accordance with local, state, and federal regulations.[11]
Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol details the preparation of a 100 mM stock solution, a common starting concentration for many research applications. The principles can be adapted for other desired concentrations.
Required Materials & Reagents
-
2-Amino-2-methylpropanimidamide dihydrochloride (or analogous compound)
-
High-purity, sterile-filtered deionized or distilled water
-
Analytical balance
-
Calibrated pipettes
-
Sterile volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
Sterile, conical tubes (for aliquoting)
-
Labeling materials
Experimental Workflow Diagram
Caption: Decision logic for stock solution protocol.
References
- Vertex AI Search. Guanidine - Solubility of Things.
- Vertex AI Search. Guanidine - Sciencemadness Wiki.
- Vertex AI Search. The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers - Benchchem.
- Vertex AI Search. SAFETY DATA SHEET - Fisher Scientific. November 16, 2010.
- Vertex AI Search. 2,2'-Azobis(2-methylpropionamidine) dihydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
- Vertex AI Search. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN.
- Vertex AI Search. Sigma-Aldrich - 440914 - SDS. January 31, 2018.
- Vertex AI Search. Preparing Stock Solutions - PhytoTech Labs.
- Vertex AI Search. Guanidine - Wikipedia.
- Vertex AI Search. Application Notes and Protocols for Preparing L-NIL Dihydrochloride Stock Solutions for Cell Culture - Benchchem.
- Vertex AI Search.
- Vertex AI Search. 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride | C8H20Cl2N6 | CID 76344.
- Vertex AI Search. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Vertex AI Search.
- Vertex AI Search. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia.
- Vertex AI Search. V-50|CAS:2997-92-4|2,2'-Azobis(2-methylpropionamidine)dihydrochloride.
- Vertex AI Search. 2 2 Azobis (2 Methylpropionamidine) Dihydrochloride Manufacturers, SDS.
- Vertex AI Search. 2,2 -Azobis(2-methylpropionamidine) dihydrochloride AAPH - Sigma-Aldrich.
- Vertex AI Search. Azobis(2-methylpropionamidine) dihydrochloride - AK Scientific, Inc..
- Vertex AI Search. Preparation of Stock and Working Solution | PDF - Scribd.
- Vertex AI Search.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ineosopen.org [ineosopen.org]
- 3. benchchem.com [benchchem.com]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]
- 6. V-50|CAS:2997-92-4|2,2'-Azobis(2-methylpropionamidine)dihydrochloride|AAPH|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride | C8H20Cl2N6 | CID 76344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,2'-Azobis(2-methylpropionamidine) dihydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. 2 2 Azobis (2 Methylpropionamidine) Dihydrochloride Manufacturers, SDS [mubychem.com]
- 12. aksci.com [aksci.com]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: A Guide to 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) in Protein Oxidation Studies
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a tool for inducing and studying protein oxidation. We will delve into the fundamental mechanisms of AAPH, provide detailed experimental protocols for its use, and discuss the analytical techniques required to characterize the resulting oxidative modifications.
Introduction: Understanding AAPH as a Free Radical Generator
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound widely employed as a reliable and controllable source of free radicals in biological and chemical systems.[1] Its utility stems from its predictable thermal decomposition, which generates free radicals at a nearly constant rate over several hours, making it an excellent tool for mimicking chronic oxidative stress conditions in vitro.[1]
Mechanism of Radical Generation
The core of AAPH's function lies in its unimolecular thermal decomposition. When heated in an aqueous solution (commonly at 37°C), the azo group (-N=N-) homolytically cleaves, yielding two carbon-centered radicals and nitrogen gas. In the presence of molecular oxygen, these highly reactive carbon-centered radicals are rapidly converted into peroxyl radicals (ROO•).[1][2] While peroxyl radicals are the primary species generated, subsequent reactions can also produce alkoxyl radicals (RO•), which are also highly reactive.[3][4][5] This predictable generation of biologically relevant radicals makes AAPH a preferred initiator for studying oxidative damage to macromolecules like proteins.
Sources
- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12859A [pubs.rsc.org]
Protocol for Studying Antioxidant Activity with 2-Amino-2-methylpropanimidamide Dihydrochloride
In the domain of redox biology, pharmacology, and nutritional science, the accurate quantification of antioxidant capacity is paramount. 2-Amino-2-methylpropanimidamide dihydrochloride represents the core chemical moiety utilized in industry-standard antioxidant assays. In practice, this system is deployed via its azo-dimer precursor—2,2'-azobis(2-methylpropionamidine) dihydrochloride (commonly known as AAPH)—which thermally decomposes to yield the active 2-amino-2-methylpropanimidamide radical species [1].
As a Senior Application Scientist, I have designed this guide to move beyond a mere list of steps. This document outlines the causality behind the experimental design, the architecture of a self-validating assay, and the step-by-step methodologies for the two most authoritative protocols in the field: the Oxygen Radical Absorbance Capacity (ORAC) assay and the Cellular Antioxidant Activity (CAA) assay.
Mechanistic Causality: Why Use This Radical System?
The selection of the 2-amino-2-methylpropanimidamide radical system is not arbitrary; it is driven by strict kinetic and physiological requirements:
-
Controlled Radical Flux: Unlike transition metal-catalyzed radical generation (e.g., Fenton reactions), the thermal decomposition of the azo precursor at 37°C provides a constant, reproducible flux of radicals. This ensures that the measured antioxidant capacity strictly reflects hydrogen atom transfer (HAT) kinetics rather than secondary metal-chelating artifacts [2].
-
Physiological Relevance: Under aerobic conditions, the 2-amino-2-methylpropanimidamide carbon-centered radical rapidly reacts with molecular oxygen to form a peroxyl radical (ROO•). Peroxyl radicals are the primary propagators of lipid peroxidation in human biology, making this system an excellent mimic of physiological oxidative stress [3].
Mechanistic pathway of radical generation and antioxidant scavenging.
Assay Architecture: Building a Self-Validating System
To ensure trustworthiness and data integrity, every microplate run must function as a self-validating system. You must incorporate the following three controls into your plate map:
-
The Blank (Uninhibited Decay): Contains the fluorescent probe and the radical generator, but no antioxidant. This validates the radical flux and establishes the baseline Area Under the Curve (AUC).
-
The Negative Control (Probe Stability): Contains the probe and buffer only. This verifies that the probe does not auto-oxidize or photobleach significantly during the 60–90 minute kinetic read.
-
The Positive Standard Curve: A serial dilution of a verified reference antioxidant (Trolox for ORAC; Quercetin for CAA). This validates the linear dynamic range of the assay and allows raw fluorescence data to be normalized into standard equivalents.
Step-by-Step Methodologies
Protocol A: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of a compound to protect a fluorescent probe (Fluorescein) from degradation by peroxyl radicals in an aqueous environment [2].
Reagent Preparation:
-
Buffer: 75 mM Phosphate Buffer (pH 7.4).
-
Probe: 70 nM Fluorescein working solution (prepared in buffer).
-
Standard: Trolox (6.25 µM to 50 µM serial dilutions).
-
Radical Generator: 153 mM AAPH (Yielding 2-amino-2-methylpropanimidamide radicals). Must be prepared fresh and kept on ice until injection.
Workflow:
-
Plate Setup: Aliquot 150 µL of the 70 nM Fluorescein solution into all experimental wells of a black 96-well microplate.
-
Sample Addition: Add 25 µL of buffer (Blank), Trolox standards, or experimental samples to their designated wells.
-
Equilibration: Incubate the microplate in the dark at 37°C for exactly 15 minutes. Causality: This ensures uniform temperature across the plate, preventing edge-effect artifacts during radical generation.
-
Initiation: Rapidly inject 25 µL of the 153 mM AAPH solution into each well using a multichannel pipette or an automated plate reader injector.
-
Kinetic Reading: Immediately read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60–90 minutes at 37°C, until the Blank well signal decays to <5% of its initial value.
-
Data Analysis: Calculate the Net AUC (AUC_Sample - AUC_Blank) and interpolate against the Trolox standard curve to determine µmol Trolox Equivalents (TE).
Protocol B: Cellular Antioxidant Activity (CAA) Assay
While ORAC measures chemical quenching, the CAA assay evaluates physiological efficacy by requiring the antioxidant to penetrate a live cell membrane and protect intracellular probes [4].
Reagent Preparation:
-
Cells: HepG2 (Human hepatocarcinoma) cells.
-
Probe: 25 µM DCFH-DA (2′,7′-Dichlorofluorescin diacetate).
-
Standard: Quercetin.
-
Radical Generator: 600 µM AAPH in Hank's Balanced Salt Solution (HBSS).
Workflow:
-
Cell Seeding: Seed HepG2 cells at 6 × 10⁴ cells/well in a 96-well black plate with clear bottoms. Incubate at 37°C (5% CO₂) for 24 hours to allow adhesion.
-
Treatment: Aspirate media and wash cells with PBS. Apply 100 µL of treatment media containing 25 µM DCFH-DA and varying concentrations of your antioxidant samples (or Quercetin standards). Incubate for 1 hour. Causality: DCFH-DA is non-fluorescent and lipophilic. It crosses the membrane where cellular esterases cleave the diacetate, trapping the DCFH probe inside the cell.
-
Wash Step: Remove the treatment media and wash cells twice with PBS. Causality: This removes extracellular antioxidants, ensuring the assay strictly measures intracellular scavenging capacity.
-
Initiation: Apply 100 µL of the 600 µM AAPH solution to the cells.
-
Kinetic Reading: Read fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour at 37°C. In this assay, oxidation increases fluorescence as DCFH converts to fluorescent DCF.
Step-by-step experimental workflow for ORAC and CAA assays.
Quantitative Data Presentation
To contextualize your results, compare your experimental compounds against established benchmarks. The table below summarizes the typical antioxidant capacities of common reference standards when subjected to the 2-amino-2-methylpropanimidamide radical system.
| Antioxidant Compound | ORAC Value (µmol TE/µmol) | CAA Value (µmol QE/100 µmol) | Mechanistic Notes |
| Quercetin | 4.7 ± 0.2 | 100.0 (Standard) | High lipophilicity aids cellular uptake; excellent intracellular efficacy. |
| Epigallocatechin Gallate (EGCG) | 4.8 ± 0.2 | 65.0 ± 5.0 | Strong HAT donor; moderate cellular uptake compared to Quercetin. |
| Ascorbic Acid (Vitamin C) | 1.0 ± 0.1 | N/A | Highly hydrophilic; poor passive membrane transport in cell models. |
| Trolox | 1.0 (Standard) | N/A | Water-soluble Vitamin E analog; serves as the baseline for ORAC. |
Note: CAA values are highly dependent on the specific cell line utilized and the wash-protocol variations.
References
-
Werber, J. R., Wang, Y. J., Milligan, M., Li, X., & Ji, J. A. (2011). Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Journal of Pharmaceutical Sciences, 100(8), 3307-3315. URL:[Link]
-
Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. URL:[Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. URL:[Link]
Sources
2-Amino-2-methylpropanimidamide dihydrochloride in lipid peroxidation assays
Kinetic Assays and Mechanistic Insights for Drug Discovery
Part 1: Introduction & Scientific Rationale
In the assessment of antioxidant efficacy and lipid stability, the method of oxidative initiation determines the physiological relevance of the data. 2-Amino-2-methylpropanimidamide dihydrochloride (AAPH) is a water-soluble azo compound that has become the industry standard for generating peroxyl radicals in aqueous environments.
Unlike metal-catalyzed oxidation (e.g., Fenton chemistry using
Why AAPH? (Expertise & Causality)
-
Controlled Release: At physiological temperature (37°C), AAPH has a half-life of approximately 175 hours.[1] This ensures that the rate of radical generation (
) remains virtually constant during typical assay durations (1–4 hours). -
Aqueous Phase Attack: AAPH generates radicals in the aqueous phase (cytosol/plasma mimic), which then attack the surface of lipid membranes or lipoproteins. This contrasts with AMVN (2,2'-azobis(2,4-dimethylvaleronitrile)), which is lipophilic and generates radicals within the lipid bilayer.
-
Selection Rule: Use AAPH to test antioxidants acting at the membrane surface (e.g., Vitamin C, polyphenol conjugates). Use AMVN to test intramembrane chain-breaking antioxidants (e.g., Vitamin E).
-
Part 2: Mechanism of Action
AAPH decomposes to form nitrogen gas and two carbon-centered radicals. In oxygenated buffers, these carbon radicals react rapidly with molecular oxygen to form peroxyl radicals (
Visualizing the Pathway
The following diagram illustrates the kinetic cascade from AAPH decomposition to the propagation of lipid peroxidation.[1]
Caption: Figure 1. Kinetic pathway of AAPH-induced lipid peroxidation. Note the cycle of propagation where LOO• attacks new lipids.
Part 3: Experimental Protocols
Protocol A: Continuous Monitoring of Conjugated Dienes (The "Lag Phase" Assay)
Application: Determination of the Total Radical-trapping Antioxidant Parameter (TRAP) of a compound protecting Low-Density Lipoprotein (LDL). Principle: Oxidation of PUFAs creates conjugated dienes, which absorb strongly at 234 nm .
Materials:
-
AAPH (Store at -20°C, desiccated).
-
Isolated LDL (must be dialyzed to remove EDTA/BHT preservatives).
-
PBS (Phosphate Buffered Saline), pH 7.4, pre-warmed to 37°C.
-
UV-Vis Spectrophotometer with temperature control (37°C).
Step-by-Step Methodology:
-
Preparation of AAPH Stock:
-
Weigh AAPH immediately before use (hygroscopic).
-
Prepare a 200 mM stock in PBS. Keep on ice.
-
Note: Do not store AAPH solutions; hydrolysis occurs over time.
-
-
Sample Setup:
-
Dilute LDL to a final concentration of 50 µg protein/mL in PBS.
-
Add the test antioxidant (various concentrations) or vehicle control.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add AAPH stock to the cuvette to a final concentration of 1.0 mM to 10 mM (standard is often 5 mM).
-
Mix immediately by inversion.
-
-
Data Acquisition:
-
Measure Absorbance (234 nm) every 2–5 minutes for 180–240 minutes.
-
Maintain 37°C strictly. Temperature fluctuations alter
(decomposition rate).
-
-
Data Analysis (Self-Validating Step):
-
Plot Absorbance vs. Time.
-
Lag Phase (
): Draw a tangent through the slow initiation phase (flat) and a second tangent through the rapid propagation phase (steep). The intersection point on the X-axis is the Lag Time. -
Validation: The Control (no antioxidant) must show a distinct propagation phase. If the curve is linear from T=0, the LDL is already oxidized.
-
Protocol B: End-Point Determination via TBARS
Application: High-throughput screening of drug candidates. Principle: Measures Malondialdehyde (MDA), a secondary breakdown product of lipid peroxidation.
-
Incubation: Incubate Liposomes or LDL with 10 mM AAPH + Test Compound at 37°C for 2 hours.
-
Termination: Add TBA Reagent (0.375% Thiobarbituric acid, 15% TCA, 0.25N HCl).
-
Development: Heat at 95°C for 15 minutes. Pink color develops.
-
Measurement: Cool and centrifuge. Measure supernatant absorbance at 532 nm .
Part 4: Critical Parameters & Troubleshooting
The following table summarizes parameters that must be controlled to ensure data integrity.
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 37°C ± 0.1°C | Critical. AAPH decomposition is Arrhenius-dependent. A 2°C drop can significantly underestimate oxidation rates. |
| pH | 7.4 (Physiological) | AAPH is stable at neutral pH but hydrolyzes rapidly in alkaline conditions. |
| AAPH Conc. | 0.5 – 10 mM | < 0.5 mM: Reaction too slow. > 50 mM: Potential protein denaturation or non-radical artifacts. |
| LDL Quality | Fresh (< 2 weeks) | Pre-oxidized LDL eliminates the lag phase, rendering the assay invalid. |
Experimental Workflow Diagram
Caption: Figure 2. Decision tree for LDL oxidation assay. The dialysis step is the most common point of failure.
Part 5: Safety & Handling (MSDS Summary)
-
Hazards: AAPH is an irritant (H315, H319).[3] It is harmful if swallowed (H302).[4][5][6]
-
Thermal Stability: Keep away from heat sources during storage. Thermal decomposition releases Nitrogen gas (
), which can pressurize sealed containers. -
Disposal: Dispose of as hazardous chemical waste containing organic nitrogen.
Part 6: References
-
Niki, E. (1990). Free radical initiators as source of water- or lipid-soluble peroxyl radicals. Methods in Enzymology, 186, 100-108.
-
Werber, J., et al. (2011). Analysis of 2,2'-azobis(2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions.[7] Journal of Pharmaceutical Sciences, 100(8), 3307-3315.
-
Esterbauer, H., et al. (1989). Oxidation of low density lipoprotein: UV-spectrophotometric monitoring of the formation of conjugated dienes. Free Radical Research, 6(1). (Cross-referenced via standard protocols).
-
Sigma-Aldrich. Safety Data Sheet: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aksci.com [aksci.com]
- 7. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AAPH Optimization for Cell-Based Assays
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) Concentration Optimization
Introduction: The Kinetic Challenge
Welcome to the technical support center. If you are here, you likely encountered one of two problems: either your cells died too quickly to measure anything, or your fluorescence signal is indistinguishable from noise.
Unlike Hydrogen Peroxide (
This guide addresses the three most common "Support Tickets" we receive regarding AAPH.
Ticket #01: Reagent Stability & "The Drift"
User Issue: "My results from this week don't match last week, even though I used the same concentration."
Diagnosis: AAPH is hygroscopic and thermally unstable. If you are using a stock solution stored at 4°C, your effective radical flux has changed.
The Protocol: Freshness is Non-Negotiable
AAPH decomposition follows first-order kinetics dependent on temperature. The half-life at 37°C is approximately 175 hours, but the radical generation efficiency drops if the powder has absorbed moisture.
-
Storage: Store AAPH powder in a desiccator at -20°C.
-
Preparation: Weigh fresh powder immediately before use.
-
Solvent: Dissolve in PBS or Serum-Free Media .[1]
-
Why? Serum proteins (albumin) are potent radical scavengers. Dissolving AAPH in FBS-containing media will neutralize up to 50% of the radicals before they reach the cell.
-
Ticket #02: The Cellular Antioxidant Activity (CAA) Assay[2][3][4][5]
User Issue: "I need to optimize AAPH for the DCFH-DA assay. What concentration should I use?"
Diagnosis: You are likely following the Wolfe & Liu (2007) method.[2] The goal here is stress, not death . You want to generate enough ROS to oxidize the DCFH probe without causing membrane rupture (which leaks the probe).
Standard Optimization Workflow
For HepG2, Caco-2, and similar adherent lines, the "Gold Standard" starting point is 600 µM .
Step-by-Step Optimization Protocol
-
Seed Cells: 60,000 cells/well (96-well plate). Incubate 24h.
-
Probe Loading: Load DCFH-DA (25 µM) for 1 hour.
-
Wash: Wash with PBS (Critical to remove extracellular esterases).
-
AAPH Addition: Add AAPH in Serum-Free Media .
-
Read: Kinetic read (Fluorescence Ex/Em: 485/535 nm) every 5 mins for 1 hour.
Concentration Decision Matrix
| Cell Line | Recommended Start | Optimization Range | Target Outcome |
| HepG2 | 600 µM | 200 µM – 1.0 mM | Linear fluorescence increase ( |
| Caco-2 | 600 µM | 400 µM – 1.5 mM | Caco-2 have higher endogenous antioxidants; may require higher AAPH. |
| RAW 264.7 | 100 µM | 50 µM – 400 µM | Macrophages are hypersensitive; high doses trigger burst artifacts. |
| RBCs | 50 mM | 10 mM – 100 mM | Note: Hemolysis assays require massive doses compared to CAA. |
Visualizing the Mechanism
The following diagram illustrates why the PBS wash and Serum-Free steps are critical.
Caption: Mechanism of AAPH-induced DCF fluorescence. Note that serum proteins can intercept radicals before they enter the cell, necessitating serum-free media during the challenge phase.
Ticket #03: Cytoprotection & Viability Assays
User Issue: "I want to see if my drug prevents cell death, but 600 µM AAPH didn't kill the cells."
Diagnosis: You are conflating Oxidative Stress (CAA) with Cytotoxicity .
-
CAA (600 µM): Increases ROS, cells survive (Viability > 90%).
-
Cytoprotection (10-40 mM): Overwhelms defenses, causes necrosis/apoptosis (Viability < 50%).
The "Kill Curve" Protocol
To test cytoprotection (e.g., MTT, CCK-8, Neutral Red), you must first establish an
-
Setup: Seed cells in 96-well plates.
-
Dose Range: Prepare AAPH in PBS: 0, 1, 5, 10, 20, 40, 60, 80, 100 mM.
-
Duration: Incubate for 24 hours (standard for viability).
-
Note: AAPH half-life is long; 24h ensures sustained stress.
-
-
Readout: Perform MTT/CCK-8 assay.
-
Selection: Choose the concentration that yields ~50% viability . This provides the widest dynamic range to observe the protective effect of your compound.
Common
-
HepG2: ~15 - 20 mM
-
HUVEC: ~10 - 15 mM
-
PC12: ~150 mM (Note: PC12 are exceptionally resistant, requiring very high doses).
Ticket #04: Troubleshooting & Artifacts
User Issue: "I see fluorescence increasing in my 'No Cell' control wells."
Diagnosis: AAPH can induce auto-oxidation of the DCFH probe or interact with media components even without cells.
The "Artifact Check" Workflow
Run this checklist if your background is high:
-
Temperature Control: AAPH decomposition is temperature-dependent.[3][4] Are you reading at Room Temp or 37°C?
-
Correction: You must pre-warm the plate reader to 37°C. A 2°C drop can significantly alter radical flux.
-
-
Probe Auto-oxidation:
-
DCFH is sensitive to light and air. Ensure the plate is sealed and protected from light.
-
-
The "Edge Effect":
-
AAPH solutions in outer wells evaporate faster, concentrating the solute. Fill edge wells with PBS and use inner 60 wells for data.
-
Optimization Decision Tree
Caption: Decision tree for selecting AAPH concentration based on experimental goals (ROS quantification vs. Viability).
References
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.[5][2][6][7] Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.[6]
-
Niki, E. (1990). Free radical initiators as source of water- or lipid-soluble peroxyl radicals. Methods in Enzymology, 186, 100–108.
-
Li, X., et al. (2016). Protective effect of ferulic acid against 2,2′-azobis(2-amidinopropane) dihydrochloride-induced oxidative stress in PC12 cells. Cellular and Molecular Biology.
-
BenchChem Technical Support. (2025). Troubleshooting the DCFH-DA Assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 3. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
troubleshooting poor reproducibility in experiments with 2-Amino-2-methylpropanimidamide dihydrochloride
Technical Support Center: 2-Amino-2-methylpropanimidamide Dihydrochloride
Welcome to the technical support center for 2-Amino-2-methylpropanimidamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to ensure the reproducibility of your experimental results. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and fundamental properties of 2-Amino-2-methylpropanimidamide dihydrochloride.
Q1: What is 2-Amino-2-methylpropanimidamide dihydrochloride and what are its primary applications?
A1: 2-Amino-2-methylpropanimidamide dihydrochloride, often abbreviated as AAPH, is a water-soluble azo compound.[1] Its primary application is as a free radical initiator in a variety of chemical and biological studies.[2][3] In biomedical research, it is frequently used to induce oxidative stress in cellular and acellular systems to study the efficacy of antioxidants.[3][4][5] It is also utilized as a polymerization initiator for certain types of monomers like acrylics and vinyls.[2][6]
Q2: What are the key stability and storage considerations for this compound?
A2: 2-Amino-2-methylpropanimidamide dihydrochloride is sensitive to heat and light and is thermally unstable.[2][7] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 0-6°C.[2][4][7] The compound is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] This can affect its stability and the accuracy of weighing for solution preparation.
Q3: Is 2-Amino-2-methylpropanimidamide dihydrochloride hazardous? What safety precautions should I take?
A3: Yes, this compound is classified as hazardous. It is harmful if swallowed and can cause skin and eye irritation.[10] It is also a self-heating substance and may catch fire.[4][10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Avoid creating dust when handling the solid form.[7]
Q4: What solvents are compatible with 2-Amino-2-methylpropanimidamide dihydrochloride?
A4: This compound is soluble in water, as well as in solvents like methanol, ethanol, and DMSO.[4][6] Its dihydrochloride salt form enhances its aqueous solubility.[8]
Part 2: Troubleshooting Guides for Poor Reproducibility
Poor reproducibility is a significant challenge in experimental science. This section delves into specific issues that can arise when working with 2-Amino-2-methylpropanimidamide dihydrochloride and provides actionable solutions.
Issue 1: Inconsistent Results in Oxidative Stress Assays
Symptom: You are observing high variability in the levels of oxidative stress induced between experimental replicates, even when using the same concentration of the compound.
Potential Causes & Solutions:
-
Hygroscopicity Leading to Inaccurate Concentrations: As a dihydrochloride salt, the compound readily absorbs atmospheric moisture.[8][9] This can lead to significant errors in the weighed mass, resulting in lower-than-expected actual concentrations of the active compound in your stock solutions.
-
Solution:
-
Always store the compound in a desiccator, even within the refrigerator.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the compound quickly and in a low-humidity environment if possible.
-
For highly sensitive experiments, consider performing a Karl Fischer titration to determine the water content of your solid stock and adjust the mass accordingly.
-
-
-
Hydrolysis and Degradation of Stock Solutions: Aqueous solutions of amidines can be susceptible to hydrolysis, especially over time and at certain pH values.[12][13] The rate of degradation can be influenced by temperature and light exposure.[2]
-
Solution:
-
Prepare fresh stock solutions for each experiment.
-
If a stock solution must be stored, aliquot it into smaller volumes and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
-
-
pH-Dependent Activity: The protonation state of the amidine group can be influenced by the pH of the experimental buffer.[14][15] This can affect its reactivity and interaction with biological molecules.
-
Solution:
-
Strictly control the pH of your reaction buffers.
-
Ensure the buffering capacity is sufficient to handle any potential pH shifts during the experiment.
-
Record the final pH of your experimental setup to ensure consistency across replicates.
-
-
Experimental Workflow: Preparation of a Standardized Stock Solution
To mitigate the issues of hygroscopicity and ensure consistent concentrations, follow this standardized protocol for preparing a stock solution.
Caption: Standardized workflow for preparing 2-Amino-2-methylpropanimidamide dihydrochloride stock solutions.
Issue 2: Variability in Polymerization Initiation
Symptom: Inconsistent polymerization rates or yields when using 2-Amino-2-methylpropanimidamide dihydrochloride as a radical initiator.
Potential Causes & Solutions:
-
Incompatibility with Other Reagents: The compound is incompatible with strong oxidizing agents and strong acids.[2][10] The presence of these in your reaction mixture can lead to premature decomposition or side reactions.
-
Solution:
-
Thoroughly review all components of your polymerization reaction for chemical incompatibilities.
-
Ensure that all glassware is meticulously cleaned and free of any residual oxidizing agents or acids.
-
-
-
Temperature Sensitivity: As a thermally unstable compound, precise temperature control is crucial for reproducible initiation.[2]
-
Solution:
-
Use a precisely controlled heating system, such as an oil bath with a digital temperature controller.
-
Monitor the reaction temperature closely throughout the experiment.
-
-
-
pH Effects on Decomposition Rate: The rate of decomposition of this compound can be pH-dependent.[6]
-
Solution:
-
Buffer your reaction medium to a consistent pH.
-
Investigate the optimal pH for your specific polymerization system in preliminary experiments.
-
-
Data Presentation: Critical Experimental Parameters
For reproducible results, it is essential to control and document key experimental parameters.
| Parameter | Recommended Range/Condition | Rationale for Control |
| Storage Temperature | 0-6°C[2][4] | Prevents thermal decomposition. |
| Storage Atmosphere | Dry (desiccated)[8][9] | Minimizes water absorption by the hygroscopic salt. |
| Solution pH | Application-dependent, but must be consistent | The reactivity of amidines can be pH-dependent.[14][15] |
| Light Exposure | Minimize (use amber vials)[2] | Prevents light-induced degradation. |
| Purity of Solvents | High-purity, degassed | Prevents side reactions and ensures consistent reaction kinetics. |
Part 3: Advanced Troubleshooting and Mechanistic Considerations
This section explores the underlying chemistry of amidines to provide a deeper understanding of potential experimental pitfalls.
Understanding Amidine Hydrolysis
The amidine functional group can undergo hydrolysis to form an amide and an amine. This reaction can be catalyzed by both acids and bases.[12][13]
Caption: Simplified schematic of amidine hydrolysis.
In the context of 2-Amino-2-methylpropanimidamide, hydrolysis would lead to the formation of 2-amino-2-methylpropionamide and ammonia, reducing the concentration of the active free radical initiator.
Q: How can I minimize hydrolysis in my experiments?
A:
-
Use fresh solutions: As mentioned previously, preparing solutions immediately before use is the most effective way to avoid issues with hydrolysis over time.
-
Lower temperatures: For reactions that do not require elevated temperatures for initiation, keeping the system cool can slow the rate of hydrolysis.
References
- Vertex AI Search, "Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis," Accessed November 3, 2025.
- Semantic Scholar, "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs," Accessed January 5, 2023.
- MSU chemistry, "Amine Reactivity," Accessed on the latest available d
- PMC, "N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity," Accessed on the latest available d
- PubMed, "[Hydrolysis of the amidine analogs of penicillins]," Accessed on the latest available d
- Organic Letters, "Amidine Functionality As a Conformational Probe of Cyclic Peptides," Accessed November 18, 2020.
- Fisher Scientific, "SAFETY D
- Echemi, "2,2-Azobis(2-amidinopropane)
- Wikipedia, "2,2'-Azobis(2-amidinopropane)
- ACS Publications, "Amidine Nitrosation | The Journal of Organic Chemistry," Accessed March 25, 2004.
- MDPI, "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs," Accessed January 5, 2023.
- Pharmaceutical Technology, "Salt Selection in Drug Development," Accessed May 21, 2021.
- Wikipedia, "Amide," Accessed on the latest available d
- Quora, "What do we mean by hygroscopic nature of common salt?," Accessed September 6, 2015.
- ResearchGate, "The Chemistry of the Amidines.
- PubChem, "2,2'-Azobis(2-methylpropanimidamide)
- Sigma-Aldrich, "2,2 -Azobis(2-methylpropionamidine)
- MDPI, "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations," Accessed on the latest available d
- PMC - NIH, "Amidine containing compounds: Antimicrobial activity and its potential in combating ...
- Chemguide, "the hydrolysis of amides," Accessed on the latest available d
- Master Organic Chemistry, "Amide Hydrolysis Using Acid Or Base," Accessed October 7, 2019.
- ChemicalBook, "2,2′-Azobis(2-methylpropionamidine)
- Acros Organics, "Azobis(2-methylpropionamidine) dihydrochloride, 98% MSDS# 99348 Section 1 - Chemical Product and," Accessed July 20, 2009.
- PubMed, "Use of 2,2'-azobis(2-amidinopropane) dihydrochloride as a reagent tool for evaluation of oxidative stability of drugs," Accessed February 15, 2005.
- CDH Fine Chemical, "2-Amino-2-Methyl-1,3-Propanediol CAS No 115-69-5 MATERIAL SAFETY DATA SHEET SDS/MSDS," Accessed on the latest available d
- CymitQuimica, "CAS 2997-92-4: 2,2-Azobis(2-amidinopropane)
- SciELO, "Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents," Accessed April 12, 2024.
- BioDuro, "Integrating Drug Discovery and Development to Improve Efficiency & Candid
- NINGBO INNO PHARMCHEM CO.,LTD., "The Role of Amino Acid Derivatives in Modern Pharmaceutical Development," Accessed January 24, 2026.
- Thermo Scientific Chemicals, "Azobis(2-methylpropionamidine)
- Google Patents, "CN101811978A - Preparation method of 2-aminobutanamide hydrochloride," Accessed on the latest available d
- ResearchGate, "Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products," Accessed October 30, 2025.
- ThermoFisher, "Azobis(2-methylpropionamidine)
- OSTI.
- MDPI, "Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis," Accessed November 20, 2020.
- Smolecule, "troubleshooting HPLC separation of 2-Aminobenzenesulfonamide," Accessed on the latest available d
- MDPI, "Effects of 2,2′-Azobis(2-methylpropionamidine)
- Benchchem, "An In-Depth Technical Guide to 2-Aminopropanediamide (C3H7N3O2)
- Google Patents, "CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride," Accessed on the latest available d
- PMC, "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site," Accessed March 21, 2014.
- Bionano, "Bionano Prep SP-G2 and DLS-G2 Kit Troubleshooting Guide," Accessed on the latest available d
Sources
- 1. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]
- 2. 2,2′-Azobis(2-methylpropionamidine) dihydrochloride CAS#: 2997-92-4 [m.chemicalbook.com]
- 3. Use of 2,2'-azobis(2-amidinopropane) dihydrochloride as a reagent tool for evaluation of oxidative stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CAS 2997-92-4: 2,2-Azobis(2-amidinopropane) dihydrochloride [cymitquimica.com]
- 6. 2,2 -Azobis(2-methylpropionamidine) dihydrochloride AAPH [sigmaaldrich.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 2-Amino-2-methylpropanimidamide Dihydrochloride
Topic: Improving the stability of 2-Amino-2-methylpropanimidamide dihydrochloride solutions. Target Audience: Researchers, Formulation Scientists, and QC Analysts.
Core Stability Directive
The Bottom Line: The stability of 2-Amino-2-methylpropanimidamide dihydrochloride is governed by two competing degradation pathways: Hydrolysis (driven by pH and moisture) and Thermal Decomposition (driven by heat).
To maintain solution integrity, you must adhere to the "Acidic-Cold-Anhydrous" triad:
-
pH Control: Maintain pH < 6.0. At pH > 7.0, the amidine group rapidly hydrolyzes to an amide and ammonia.
-
Temperature: Store stock solutions at -20°C.
-
Solvent System: Prefer non-aqueous solvents (DMSO, Methanol) for stock solutions. If water is required, use dilute acid (0.01 M HCl) rather than neutral buffers.
Technical Deep Dive: The Degradation Mechanism
Understanding why the molecule degrades allows you to predict stability in your specific application.
The Hydrolysis Trap
The primary instability arises from the amidine functional group (
-
Mechanism: In neutral or basic conditions, the hydroxide ion (
) acts as a nucleophile, attacking the electrophilic carbon of the amidine group.[1] -
The Result: The amidine cleaves to form 2-amino-2-methylpropanamide (an inactive amide) and releases ammonia (
). -
Kinetics: Research on the related compound AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) demonstrates that hydrolysis rates increase exponentially with pH [1].[2][3]
Visualizing the Pathway
Figure 1: The hydrolytic degradation pathway of the amidine group under neutral/basic conditions.[1][4]
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 100 mM stock solution with a shelf-life of >3 months at -20°C.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (Anhydrous) or 0.01 M HCl | DMSO prevents hydrolysis entirely by excluding water. HCl maintains protonation, shielding the amidine from nucleophilic attack. |
| Concentration | 50 – 100 mM | Higher concentrations are generally more stable due to self-buffering capacity of the salt. |
| Filtration | 0.22 µm PVDF | Remove nucleation sites that could precipitate degradation products. |
| Container | Amber Glass / Polypropylene | Protect from light (if azo-linked) and minimize gas exchange. |
Step-by-Step:
-
Equilibrate the reagent container to room temperature before opening to prevent condensation (the salt is hygroscopic).
-
Weigh the required mass rapidly.
-
If using DMSO: Dissolve solids by vortexing. Aliquot immediately into cryovials.
-
If using Water: Dissolve in 0.01 M HCl (approx. pH 2.0). Do not dissolve in PBS or water first.
-
Purge headspace with Nitrogen or Argon (optional but recommended to prevent oxidation of the primary amine).
-
Snap freeze at -20°C or -80°C.
Protocol B: Usage in Biological Assays
Challenge: Biological assays often require pH 7.4, where the reagent is unstable. Solution: The "Just-in-Time" Dilution Method.
-
Keep the stock solution on ice.
-
Prepare your assay buffer (e.g., PBS pH 7.4).
-
Dilute the stock into the assay buffer less than 2 minutes before adding to the reaction.
-
Do not store the diluted working solution. Discard unused portions after 1 hour.
Troubleshooting Guide & FAQs
Diagnostic Decision Tree
Figure 2: Rapid diagnostic logic for solution anomalies.
Frequently Asked Questions
Q1: My solution pH drifts downward over time. Is this normal?
A: No. A downward drift usually indicates the formation of degradation byproducts or absorption of
Q2: Can I autoclave the solution? A: Absolutely not. Amidines are thermally sensitive. Autoclaving will cause rapid hydrolysis and potential thermal decomposition. Sterilize by filtration (0.22 µm) only.[5]
Q3: Is this the same as AAPH? A: Not exactly, but they are chemically related. AAPH is 2,2'-Azobis(2-methylpropionamidine) dihydrochloride.[6][7][8][9] The molecule "2-Amino-2-methylpropanimidamide" corresponds to the monomeric amidine structure. However, the stability advice is identical because the amidine group is the common point of failure for hydrolysis [3].
Q4: How long is the solution stable at Room Temperature (RT)? A: In neutral buffer (pH 7): < 4 hours. In 0.01 M HCl: ~24 hours. In DMSO: ~48 hours. Always keep on ice during experiments.
References
-
Werber, J., Wang, Y.J., Milligan, M., Li, X. and Ji, J.A. (2011).[10] Analysis of 2,2′-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Journal of Pharmaceutical Sciences, 100(8), pp.3307-3315.[3]
-
Luo, Y. et al. (2006).[11] Inhibitors of Protein Arginine Deiminase. Biochemistry, 45(39), 11727-11736.[11] (Discusses stability of amidine-based inhibitors).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76344, 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS 2997-92-4: 2,2-Azobis(2-amidinopropane) dihydrochloride [cymitquimica.com]
- 7. 2-METHYLPROPANIMIDAMIDE HYDROCHLORIDE | 22007-68-7 [chemicalbook.com]
- 8. Mechanistic studies on the decomposition of water soluble azo-radical-initiators - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 2,2'-Azobis(amidinopropane) Dihydrochloride [azobisamidinopropane-dihydrochloride.de]
- 10. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
challenges in quantifying AAPH-induced oxidative damage
The following guide is structured as a Technical Support Center resource. It is designed to troubleshoot specific, high-frequency issues encountered by researchers quantifying AAPH-induced oxidative damage.
Current Status: Operational | Topic: Quantifying AAPH-Induced Damage Audience: Assay Development Scientists, Pharmacologists, Redox Biologists
Introduction: The AAPH Mechanism
Before troubleshooting, we must establish the ground truth of the reaction. AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) is a thermal free radical generator.[1][2][3][4] Unlike bolus additions of H₂O₂, AAPH provides a continuous flux of peroxyl radicals (ROO•), mimicking physiological oxidative stress over time.
The Core Challenge: The rate of radical generation is strictly governed by temperature. A 1°C deviation can significantly alter the flux, invalidating comparative data.
Mechanism of Action (Visualized)
Figure 1: Thermal decomposition pathway of AAPH under aerobic conditions.
Caption: AAPH decomposes thermally to release nitrogen and carbon-centered radicals, which rapidly react with oxygen to form the biologically relevant peroxyl radicals (ROO[4][5]•).
Module 1: Reagent Stability & Kinetic Control
Q: Why is my radical generation inconsistent between days?
Diagnosis: AAPH is hygroscopic and thermally unstable. If stored improperly or prepared too early, the effective concentration (
-
Storage: Store solid AAPH at -20°C under desiccant.
-
Preparation: Prepare AAPH solutions fresh immediately before use . Do not store stock solutions. The half-life of AAPH at 37°C is approximately 175 hours, but hydrolysis products can interfere with sensitive assays.
-
Buffer pH: Maintain pH 7.4. While radical generation is largely pH-independent, the hydrolysis of the amidine group increases exponentially at higher pH, altering the molecule's behavior [1].
Q: How critical is temperature control?
Criticality: Extreme. The decomposition follows Arrhenius kinetics.
-
Issue: "Edge effects" in 96-well plates occur because outer wells equilibrate to temperature faster (or slower) than center wells.
-
Solution: Pre-incubate buffers to 37°C. Use a plate reader with top/bottom heating. Exclude outer wells from critical data analysis if your reader has poor thermal uniformity.
Module 2: The ORAC Assay (Fluorescence Loss)
Oxygen Radical Absorbance Capacity (ORAC) measures the protection of a fluorescent probe (Fluorescein) by antioxidants against AAPH.[6]
Protocol: Optimized ORAC-FL Workflow
Objective: Minimize variability and Inner Filter Effects (IFE).
-
Buffer: 75 mM Potassium Phosphate (pH 7.4).
-
Probe: Fluorescein (FL) final conc: 70 nM.
-
AAPH: Final conc: 12-15 mM (optimized for 60 min run).
-
Layout:
-
Blanks: FL + AAPH (No antioxidant) – Defines the AUC baseline.
-
Standards: Trolox (6.25 – 100 µM).
-
Samples: Diluted extracts.
-
Troubleshooting ORAC
| Symptom | Probable Cause | Corrective Action |
| Non-linear Standard Curve | Pipetting delay or thermal gradient. | Use a multichannel pipette to add AAPH simultaneously.[7] Pre-warm the plate. |
| Sample AUC < Blank | Pro-oxidant effect or Inner Filter Effect (IFE) . | If sample is colored, it may absorb excitation light (485nm). Dilute sample further or correct for IFE mathematically. |
| High CV% (>15%) | AAPH degradation during dispensing. | Keep AAPH on ice until the moment of addition. |
| Signal drift in Blank | Photobleaching of Fluorescein. | Reduce excitation intensity/frequency. Confirm FL stability without AAPH first [2]. |
Visualizing the ORAC Logic
Figure 2: Signal processing logic for calculating Net AUC.
Caption: The ORAC score is derived from the "Net AUC," which represents the integral of the protection provided by the antioxidant over the blank decay.
Module 3: Erythrocyte Hemolysis Assay
Used to assess membrane protection or toxicity.
Q: My hemolysis data is highly variable. What is wrong?
Diagnosis: Hemolysis assays are sensitive to "Input" variables (RBC source, age) and "Detection" variables (wavelength).
Troubleshooting Guide:
-
Wavelength Error: Do not measure hemoglobin release at 540 nm if using AAPH.
-
Lipophilic Compounds: If testing lipophilic drugs, they will not disperse well in aqueous PBS.
-
Solution: Incorporate compounds into DMPC liposomes before adding to the RBC suspension to ensure interaction with the membrane [3].
-
-
Spontaneous Lysis: Old blood (>2 weeks) lyses spontaneously. Always use fresh RBCs and include a "PBS only" control (no AAPH) to subtract background lysis.
Module 4: Cellular Assays (Live Culture)
Q: How do I distinguish Oxidative Stress from Cytotoxicity?
The Trap: High concentrations of AAPH (>50 mM) or long exposures (>4 hours) can cause acute necrosis or apoptosis due to massive radical overload, rather than a modulatory "oxidative stress" signal.
Recommendation:
-
Range Finding: Perform a viability curve (MTT/CCK-8) first. Find the concentration that reduces viability by ~10-20% (IC10-IC20) if studying protection, or use sub-lethal doses (e.g., 1-10 mM) for signaling studies.
-
Media: Perform AAPH exposure in serum-free media (e.g., HBSS). Serum proteins (Albumin) are potent antioxidants and will scavenge the AAPH radicals before they reach the cells, masking the effect.
Summary of Quantitative Metrics
| Metric | Definition | Best Use Case | Limitations |
| Net AUC | Total area under curve minus blank. | Standard for ORAC. Accounts for both inhibition time and degree.[6] | Requires reaction to reach completion (zero fluorescence). |
| Lag Time | Time until signal drops below a threshold. | Stoichiometric antioxidants (e.g., Vitamin E). | Ignores "retarded decay" antioxidants that slow rate but don't show a distinct lag. |
| IC50 (Lysis) | Conc. of antioxidant inhibiting 50% lysis. | Hemolysis / Cell Viability.[9] | Dependent on AAPH concentration used; relative only. |
References
-
Wojtanowski, K. K., & Sawicki, R. (2025). Temperature-Dependent Kinetics of AAPH Decomposition and Peroxyl Radical Generation in Aqueous Media for Oxidative Stress Studies. SSRN.[10]
-
Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry.
-
Takebayashi, J., et al. (2021). Method to Improve Azo-Compound (AAPH)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds. Chemical and Pharmaceutical Bulletin.
-
Agilent Technologies. (2012). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay. Application Note.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Method to Improve Azo-Compound (AAPH)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. papers.ssrn.com [papers.ssrn.com]
avoiding artifacts in studies using 2,2'-Azobis(2-amidinopropane) dihydrochloride
Introduction: The AAPH Paradox
Welcome to the Technical Support Center. You are likely here because AAPH is the "gold standard" hydrophilic peroxyl radical generator, yet your data shows high variability, unexpected cytotoxicity, or non-linear kinetics.
The Core Issue: While AAPH is prized for its predictable zero-order decomposition kinetics, it is chemically promiscuous. It does not just generate radicals; it acts as a pH-sensitive electrolyte, a hygroscopic salt, and a temperature-dependent clock. Artifacts arise when researchers treat it as a passive reagent rather than a dynamic chemical system.[1]
This guide deconstructs these artifacts into solvable modules.
Module 1: Reagent Chemistry & Stability
"My radical flux seems inconsistent between experiments."
The Mechanism of Artifacts
AAPH decomposition is governed strictly by Arrhenius kinetics. A fluctuation of just 1°C can alter the rate of radical generation (
Visualization: The Decomposition vs. Hydrolysis Pathway
The following diagram illustrates the competing pathways that determine whether your experiment works or fails.
Figure 1: AAPH decomposes via two competing pathways.[1] High pH promotes non-radical hydrolysis (red), reducing the effective radical flux expected from thermal decomposition (yellow/green).[1]
FAQ: Reagent Handling
Q: How do I store AAPH to prevent "dead" powder? A: AAPH is highly hygroscopic.[1] Moisture accelerates hydrolysis even in solid form.[1]
-
Protocol: Store at -20°C or -80°C over desiccant.
-
Shelf Life: 6 months at -80°C; 1 month at -20°C.
-
Validation: If the powder is clumped or sticky, discard it. It has hydrolyzed.[1][2][3]
Q: Can I freeze stock solutions? A: No. Freezing/thawing cycles induce micro-pH changes and crystallization that degrade the molecule.
-
Rule: Prepare fresh immediately before use . Do not store liquid stocks.
Module 2: In Vitro Assays (ORAC/TRAP)
"I'm seeing 'edge effects' or systematic errors in my 96-well plates."
The "Thermal Lag" Artifact
In high-throughput assays like ORAC (Oxygen Radical Absorbance Capacity), the reaction starts the moment AAPH hits the warm buffer. If you pipette AAPH into a 96-well plate at room temperature and then move it to a 37°C reader, the wells on the outside heat up faster than the center. This creates a radical gradient across the plate.
Troubleshooting Protocol: The "Hot Start" Method
To eliminate thermal artifacts, follow this strict thermodynamic equilibration protocol:
-
Pre-warm Buffer: Incubate your assay buffer and fluorescein probe at 37°C for 15 minutes inside the plate reader.
-
Pre-warm AAPH: Dissolve AAPH in 37°C buffer immediately before addition.
-
Rapid Injection: Use a multi-channel pipette or on-board injectors.[1][4] Manual single-channel pipetting is too slow (the first well will have generated 2 minutes more radicals than the last).[1]
Quantitative Impact of Temperature
Table 1: Impact of Temperature Deviations on AAPH Half-Life (t1/2)
| Temperature | Approx. Half-Life (t1/2) | Radical Flux Status |
| 37°C | ~175 hours | Target (Physiological) |
| 30°C | ~450 hours | Under-dosing (Reaction too slow) |
| 40°C | ~120 hours | Over-dosing (Artifactual toxicity) |
Module 3: Cell Culture Models
"My cells are dying, but I wanted to study oxidative stress signaling."
The "Serum Sink" Artifact
Serum (FBS) is rich in albumin and small-molecule antioxidants (uric acid, bilirubin).[1] These components scavenge AAPH-derived radicals before they reach the cell membrane.[1]
-
The Artifact: You see no effect at 1 mM, so you increase to 10 mM. Suddenly, the serum capacity is overwhelmed, and the cells are hit with a massive bolus of radicals, causing necrosis rather than signaling stress.
Protocol: Serum-Reduced Optimization
Step 1: Washout Wash cells 2x with PBS to remove residual serum antioxidants.[1]
Step 2: The "Low-Serum" Window Perform AAPH exposure in serum-free media or 0.5% FBS .[1]
-
Why? This allows direct interaction between peroxyl radicals and the cell membrane without the "buffering" effect of serum proteins.
Step 3: Glucose Control High glucose (4.5 g/L) drives the Warburg effect, altering mitochondrial ROS production and masking AAPH effects.[1] Use physiological glucose (1 g/L) for metabolic relevance.[1][5]
Visualization: Troubleshooting Decision Tree
Use this logic flow to diagnose cell culture failures.
Figure 2: Decision matrix for diagnosing AAPH issues in cell culture. Distinguishes between toxicity artifacts and assay sensitivity issues.
References & Validation
-
Werber, J., et al. (2011). Analysis of 2,2'-Azobis(2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions.[1][2][3] Journal of Pharmaceutical Sciences.[1][2]
-
Cited for: Hydrolysis mechanisms and pH dependence (Module 1).[1]
-
-
Wojtanowski, K. K., & Sawicki, R. (2025). Temperature-Dependent Kinetics of AAPH Decomposition and Peroxyl Radical Generation.[1][6] SSRN.[1][6]
-
Cited for: Arrhenius kinetics and half-life data (Module 2).
-
-
Alarcón, E., et al. (2009). Solutions to decrease a systematic error related to AAPH addition in the fluorescence-based ORAC assay.
-
Cited for: The "Hot Start" protocol and plate artifacts (Module 2).[1]
-
-
Kellett, M. E., et al. (2018). High glucose and serum effects on oxidative stress in cell culture models.[1][1]
-
Cited for: Serum scavenging and glucose interference (Module 3).[1]
-
Disclaimer
This guide is intended for research use only. AAPH is a chemical reagent, not a therapeutic.[1] Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. mdpi.com [mdpi.com]
- 6. papers.ssrn.com [papers.ssrn.com]
Validation & Comparative
A Comparative Guide to Free Radical Initiators: A Deep Dive into AAPH and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the choice of a free radical initiator is a foundational decision that dictates the course of an experiment, from polymerization kinetics to the induction of cellular oxidative stress.[1] This guide provides an in-depth comparison of 2-Amino-2-methylpropanimidamide dihydrochloride (AAPH), a water-soluble azo initiator, with other commonly used alternatives. The focus here is not just on what to use, but why, grounding recommendations in mechanistic causality and experimental data.
Understanding the Role of a Free Radical Initiator
Free radical initiators are thermally or photolytically unstable compounds that decompose to form highly reactive species with an unpaired electron.[1] These radicals are pivotal in initiating chain reactions. The selection of an initiator is critical and primarily depends on its solubility, decomposition temperature, and the nature of the radicals it generates.[2]
In-Focus: 2-Amino-2-methylpropanimidamide dihydrochloride (AAPH)
AAPH is a water-soluble azo compound widely employed as a source of free radicals, particularly in biological and biomedical research.[3][4] Its prominence stems from its ability to generate peroxyl radicals at a constant, predictable rate in aqueous environments, mimicking physiological conditions.[3]
Mechanism of Action: Upon thermal decomposition, AAPH breaks down, eliminating a molecule of nitrogen gas and forming two carbon-centered radicals.[3][5] In an aerobic environment, these carbon radicals rapidly react with molecular oxygen to produce peroxyl radicals (ROO•), which are the primary species responsible for initiating oxidative damage.[3][6] This controlled generation makes AAPH an excellent tool for studying lipid peroxidation and evaluating antioxidant efficacy in assays like the Oxygen Radical Absorbance Capacity (ORAC) assay.[7][8]
Key Comparators: AIBN and Potassium Persulfate (KPS)
To understand the unique advantages of AAPH, it's essential to compare it against other workhorses in the field: the organic-soluble azo initiator, AIBN, and the water-soluble inorganic initiator, Potassium Persulfate (KPS).
-
2,2'-Azobisisobutyronitrile (AIBN): A widely used thermal initiator, AIBN is prized for its clean decomposition in organic solvents.[9][10] It breaks down to form two 2-cyano-2-propyl radicals and nitrogen gas.[9][11] Unlike peroxide initiators, AIBN's decomposition is less affected by the solvent and it doesn't produce oxygenated byproducts that can cause discoloration or unwanted side reactions.[10][12]
-
Potassium Persulfate (KPS): As an inorganic salt, KPS is highly soluble in water and is a powerful oxidizing agent.[13] Upon thermal activation, the persulfate dianion dissociates to form two sulfate radicals ([SO₄]•⁻).[13][14] These are highly reactive species used extensively in emulsion polymerization and as an alternative to AAPH in aqueous systems.[15]
Head-to-Head Performance Comparison
The choice between AAPH, AIBN, and KPS hinges on the specific requirements of the experimental system. The following table summarizes their key performance characteristics.
| Feature | 2-Amino-2-methylpropanimidamide dihydrochloride (AAPH) | 2,2'-Azobisisobutyronitrile (AIBN) | Potassium Persulfate (KPS) |
| Solubility | High in water and aqueous buffers.[3][16] | High in organic solvents (e.g., toluene, acetone); poor in water.[2][9] | High in water; insoluble in most organic solvents.[13] |
| Radical Type | Generates hydrophilic carbon-centered radicals, which form peroxyl radicals in the presence of O₂.[3][6] | Generates lipophilic carbon-centered radicals .[9][17] | Generates hydrophilic sulfate radicals ([SO₄]•⁻).[14][18] |
| Decomposition | Temperature-dependent; half-life of ~175 hours at 37°C in neutral pH.[16] Rate increases significantly with temperature.[5] | Typically used at temperatures between 65-85°C.[2][17] 10-hour half-life temperature is ~65°C.[19] | Decomposition temperature is typically 50-60°C. Can be used at lower temperatures with a redox co-initiator. |
| Primary Use Case | Inducing oxidative stress in biological systems (cells, proteins), antioxidant assays (ORAC).[3][20][21] | Free-radical polymerization in organic media, synthesis of polymers like polystyrene.[9] | Emulsion polymerization, initiator for aqueous polymer systems. |
| Byproducts | Nitrogen gas, stable carbon-based products.[22][23] | Nitrogen gas, isobutyronitrile.[11][17] Clean decomposition is a key advantage.[19] | Sulfate ions. |
| Causality | Its water solubility and generation of biologically relevant peroxyl radicals make it ideal for mimicking oxidative damage in aqueous, physiological environments. | Its solubility in organic monomers and solvents makes it the default choice for bulk and solution polymerizations where water is absent. | Its high water solubility and strong oxidizing sulfate radicals are perfect for initiating polymerization of monomers dispersed in an aqueous phase (emulsion). |
Experimental Protocols: A Validated Approach
To provide a practical context, here is a standard protocol for evaluating antioxidant capacity using AAPH, a common application that highlights its utility.
Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol outlines a validated method to measure the antioxidant capacity of a test compound against peroxyl radicals generated by AAPH.
Objective: To quantify the ability of a sample to protect a fluorescent probe (fluorescein) from oxidative degradation by AAPH-generated radicals.
Materials:
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Sodium Fluorescein
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - as a standard
-
75 mM Phosphate buffer (pH 7.4)
-
96-well black opaque microplate
-
Fluorescence microplate reader with temperature control (37°C) and injectors
Methodology:
-
Reagent Preparation:
-
Prepare a fresh AAPH solution (e.g., 75 mM) in 75 mM phosphate buffer.[24] Causality: AAPH solution must be made fresh as it begins to decompose once dissolved and heated.
-
Prepare a fluorescein working solution from a stock. Protect from light.[24]
-
Prepare a series of Trolox standards (e.g., 0-100 µM) for the calibration curve.[24]
-
-
Assay Setup:
-
Pipette 150 µL of the fluorescein working solution into all experimental wells of the 96-well plate.[24]
-
Add 25 µL of either phosphate buffer (for blank), Trolox standard, or the test sample to the appropriate wells.[24]
-
Pre-incubate the plate at 37°C for at least 15-30 minutes to allow for thermal equilibration.[8][25] Causality: A stable temperature is crucial for the predictable thermal decomposition of AAPH.
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay for each well.
-
Determine the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.
-
Quantify the antioxidant capacity of the test sample in Trolox Equivalents (TE) using the standard curve.[7]
-
Conclusion: Selecting the Optimal Initiator
The selection of a free radical initiator is a strategic decision that must align with the experimental solvent system and objectives.
-
2-Amino-2-methylpropanimidamide dihydrochloride (AAPH) is the initiator of choice for inducing and studying oxidative stress in aqueous and biological systems. Its water solubility and ability to generate a constant flux of biologically relevant peroxyl radicals are unmatched for applications in cell biology, biochemistry, and antioxidant research.
-
2,2'-Azobisisobutyronitrile (AIBN) remains the gold standard for radical polymerization in organic solvents. Its clean decomposition and predictable kinetics provide excellent control over polymer synthesis, making it ideal for materials science applications.[10]
-
Potassium Persulfate (KPS) is a robust and cost-effective choice for aqueous-based polymerization, particularly in industrial-scale emulsion processes where its high water solubility and potent sulfate radicals are advantageous.
By understanding the fundamental properties and mechanistic nuances of each initiator, researchers can make informed decisions, ensuring the integrity and success of their experimental designs.
References
-
Are there any general chemical rules for choosing initiators for a polymerization reaction? (2012, June 20). Chemistry Stack Exchange. Retrieved February 27, 2026, from [Link]
-
Held, P. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. Retrieved February 27, 2026, from [Link]
-
Azobisisobutyronitrile - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
Wojtanowski, K. K., & Sawicki, R. (2025, August 11). Temperature-Dependent Kinetics of AAPH Decomposition and Peroxyl Radical Generation in Aqueous Media for Oxidative Stress Studies. ResearchGate. Retrieved February 27, 2026, from [Link]
-
mechanism of thermolysis of AIBN. (2025, November 19). Filo. Retrieved February 27, 2026, from [Link]
-
Werber, J., et al. (2011, May 10). Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. PubMed. Retrieved February 27, 2026, from [Link]
-
AIBN Overview, Structure & Initiators. (n.d.). Study.com. Retrieved February 27, 2026, from [Link]
-
Wojtanowski, K. K., & Sawicki, R. (2025, May 13). Temperature-Dependent Kinetics of Aaph Decomposition and Peroxyl Radical Generation in Aqueous Media for Oxidative Stress Studies. SSRN. Retrieved February 27, 2026, from [Link]
-
2,2'-Azobisisobutyronitrile - Advance Chemicals. (2023, April 23). ADDTEK. Retrieved February 27, 2026, from [Link]
-
Azobisisobutyronitrile (AIBN): A Key Radical Initiator. (2025, October 22). Foconsci Chemical Industry. Retrieved February 27, 2026, from [Link]
-
Understanding the Role of Initiators in Polymerization. (2025, July 3). Patsnap Eureka. Retrieved February 27, 2026, from [Link]
-
Green chemistry spotlight: metal-free organic transformations mediated by potassium persulfate. (2025, November 6). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
-
Sheppard, C. S. (1979). The selection and use of free radical initiators. SciSpace. Retrieved February 27, 2026, from [Link]
-
Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. Retrieved February 27, 2026, from [Link]
-
Pérez-Cruz, E., et al. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC). MDPI. Retrieved February 27, 2026, from [Link]
-
Magalhães, L. M., et al. (2023, February 17). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. Retrieved February 27, 2026, from [Link]
-
POTASSIUM PEROXYDISULFATE (POTASSIUM PERSULFATE). (n.d.). Ataman Kimya. Retrieved February 27, 2026, from [Link]
-
Wang, F., et al. (n.d.). Hg0 absorption in potassium persulfate solution. PMC. Retrieved February 27, 2026, from [Link]
-
Antioxidant Capacity determination in plant samples and food products with the microplate reader CLARIOstar® Plus. (n.d.). Isogen Lifescience. Retrieved February 27, 2026, from [Link]
-
Potassium persulfate - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
Kinetics of the thermal decomposition of 2,2′-azobis(2-methylpropionamidine)dihydrochloride studied by the potentiometric method using metal complexes. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo. (2013, March 1). PMC. Retrieved February 27, 2026, from [Link]
-
Sulfate Radical Advanced Oxidation Processes: Activation Methods and Application to Industrial Wastewater Treatment. (2023, October 31). MDPI. Retrieved February 27, 2026, from [Link]
-
Kveder, M., et al. (n.d.). Comparison of 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) and 2,2′-azobis(2,4-dimethylvaleronitrile)(AMVN) as free radical initiators: a spin-trapping study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 27, 2026, from [Link]
-
Armour, E. P., et al. (n.d.). Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies. PubMed. Retrieved February 27, 2026, from [Link]
-
Protective effect of ferulic acid against 2,2′-azobis(2-amidinopropane) dihydrochloride- induced oxidative stress in PC12 cells. (2016, January 31). Cellular and Molecular Biology. Retrieved February 27, 2026, from [Link]
-
A Comparative Look: AIBN vs. Other Radical Initiators in Industrial Processes. (n.d.). Medium. Retrieved February 27, 2026, from [Link]
-
Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application. (2023, March 16). MDPI. Retrieved February 27, 2026, from [Link]
-
AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract. (2023, December 3). Frontiers. Retrieved February 27, 2026, from [Link]
-
Azobis(isobutyronitrile)-derived alkylperoxyl radical scavenging activity assay of hydrophilic antioxidants by employing EPR spin trap method. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
The potential regulation mechanism of lily extracts responds to AAPH induced oxidative stress in zebrafish. (2025, August 24). PMC. Retrieved February 27, 2026, from [Link]
-
2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin. (2023, August 28). PMC. Retrieved February 27, 2026, from [Link]
-
Effects of 2,2′-Azobis(2-methylpropionamidine) Dihydrochloride Stress on the Gel Properties of Duck Myofibrillar Protein Isolate. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]
-
2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats. (n.d.). Frontiers. Retrieved February 27, 2026, from [Link]
-
Why ammonium persulfate (APS) is prefered for AMPS monomer rather potassium persulfate (KPS) as redox initiator? (2017, December 15). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Effects of 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) on Functional Properties and Structure of Winged Bean Protein. (2025, December 1). MDPI. Retrieved February 27, 2026, from [Link]
-
Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. (2025, July 23). PMC. Retrieved February 27, 2026, from [Link]
-
Structural characteristics of arachin oxide at different AAPH... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Sources
- 1. Understanding the Role of Initiators in Polymerization [eureka.patsnap.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2'-Azobis(2-amidinopropane) dihydrochloride - Wikipedia [en.wikipedia.org]
- 5. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. mechanism of thermolysis of AIBN | Filo [askfilo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Potassium persulfate - Wikipedia [en.wikipedia.org]
- 14. Green chemistry spotlight: metal-free organic transformations mediated by potassium persulfate - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06175J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. CAS 2997-92-4: 2,2-Azobis(2-amidinopropane) dihydrochloride [cymitquimica.com]
- 17. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 18. Hg0 absorption in potassium persulfate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fscichem.com [fscichem.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract [frontiersin.org]
- 22. experts.umn.edu [experts.umn.edu]
- 23. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Validating AAPH-Induced Oxidation as a Benchmark Model for Biological Systems: A Comparative Guide
Introduction: The Need for Standardized Oxidative Stress Models
In drug development and biological research, accurately quantifying the antioxidant capacity of novel compounds requires oxidative stress models that are reproducible, physiologically relevant, and free from experimental artifacts. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) has emerged as the gold-standard hydrophilic free radical generator. Unlike traditional models that rely on transition metals or unpredictable photon fluxes, AAPH provides a steady, measurable, and highly controllable stream of peroxyl radicals (ROO•), making it an indispensable tool for validating antioxidant efficacy in both cell-free and cellular systems.
This guide provides an in-depth technical comparison of AAPH against alternative oxidation models, detailing the mechanistic causality behind its superiority and outlining self-validating experimental workflows for immediate laboratory implementation.
Mechanistic Causality: The Case for AAPH
The fundamental advantage of AAPH lies in its mechanism of action. AAPH is a water-soluble azo compound that undergoes unimolecular thermal decomposition at physiological temperatures (37°C). This decomposition yields carbon-centered alkyl radicals, which rapidly react with molecular oxygen to produce peroxyl radicals (1)[1].
Causality in Experimental Design: The choice to use AAPH over transition-metal-dependent systems (such as the Fenton reaction) is rooted in its intermediate-free pathway. Because AAPH does not generate hydrogen peroxide (H₂O₂) as an intermediate, its oxidative effect is completely independent of endogenous enzymatic antioxidants like catalase or glutathione peroxidase (1)[1]. This isolates the direct radical-scavenging capability of the test compound.
Fig 1. AAPH thermal decomposition pathway and subsequent biological macromolecule oxidation.
Comparative Performance Analysis
When screening for antioxidants, researchers frequently encounter false positives. In the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + OH•), many test compounds (e.g., flavonoids) act as metal chelators rather than true radical scavengers. They sequester the iron catalyst, artificially halting oxidation and skewing the data (2)[2]. AAPH circumvents this entirely because its radical generation is purely temperature-dependent and metal-independent (3)[3].
Table 1: Quantitative & Qualitative Comparison of Oxidation Models
| Parameter | AAPH-Induced Oxidation | Fenton Reaction (Fe²⁺/H₂O₂) | UV Irradiation |
| Primary Radical Species | Peroxyl (ROO•) | Hydroxyl (OH•) | Various ROS (O₂•⁻, OH•) |
| Generation Kinetics | Constant, reproducible rate | Burst-like, rapid depletion | Dependent on photon flux |
| Metal Dependency | None (Unimolecular) | High (Requires Fe²⁺/Cu²⁺) | None |
| Confounding Factors | Temperature sensitive | Metal chelation by test drugs | Photosensitization of drugs |
| Physiological Relevance | High (Mimics lipid peroxidation) | Moderate (Localized stress) | Low (Except for skin models) |
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, experimental protocols utilizing AAPH must be designed as self-validating systems. Below are the two most critical methodologies utilizing AAPH in modern laboratories.
Protocol 1: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is the gold standard for measuring the peroxyl radical scavenging capacity of biological samples via a Hydrogen Atom Transfer (HAT) mechanism (4)[4].
Self-Validation Mechanism: This assay is internally validated through the mandatory inclusion of a Trolox standard curve and a reagent blank. The blank confirms the baseline radical flux (ensuring the AAPH is active), while the Trolox curve validates the assay's sensitivity. Furthermore, integrating the Area Under the Curve (AUC) rather than a single endpoint mathematically accounts for complex kinetic behaviors, such as varying lag phases among different antioxidants (5)[5].
Step-by-Step Methodology:
-
Preparation: Dilute Fluorescein to a final concentration of 70 nM in 75 mM phosphate buffer (pH 7.4). Prepare antioxidant samples and Trolox standards (12.5 - 100 µM).
-
Plating: Add 150 µL of Fluorescein and 25 µL of the sample/standard to a 96-well black microplate.
-
Thermal Equilibration (Critical Step): Incubate the plate at exactly 37°C for 15 minutes. Causality: AAPH decomposition is highly temperature-sensitive; uneven heating causes edge effects and erratic radical generation rates across the microplate (6)[6].
-
Initiation: Rapidly inject 25 µL of pre-warmed AAPH solution (153 mM) into all wells using an automated dispenser.
-
Kinetic Reading: Measure fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes.
-
Quantification: Calculate the Net AUC (AUC_sample - AUC_blank) to determine Trolox Equivalents.
Fig 2. Step-by-step workflow of the self-validating Oxygen Radical Absorbance Capacity (ORAC) assay.
Protocol 2: AAPH-Induced Erythrocyte Hemolysis Model
Erythrocytes are ideal cellular models for lipid peroxidation because they lack nuclei and mitochondria, eliminating the confounding variables of transcriptional stress responses or mitochondrial ROS generation. AAPH decomposes in the aqueous phase, generating alkyl radicals that convert to peroxyl radicals. These radicals attack the erythrocyte's lipid bilayer, causing a loss of membrane integrity and subsequent hemolysis (7)[7].
Step-by-Step Methodology:
-
Cell Isolation: Isolate human or rat erythrocytes via centrifugation and wash three times with PBS (pH 7.4) to remove plasma antioxidants.
-
Suspension: Prepare a 5% (v/v) erythrocyte suspension in PBS.
-
Treatment: Pre-incubate the suspension with the test antioxidant for 30 minutes at 37°C to allow for membrane integration.
-
Oxidative Insult: Add AAPH to a final concentration of 75 mM. Causality: This specific concentration provides a steady peroxyl radical flux sufficient to induce measurable hemolysis within 2-3 hours without causing immediate osmotic shock (3)[3].
-
Incubation & Reading: Incubate at 37°C with gentle shaking. Centrifuge aliquots periodically and measure the absorbance of the supernatant at 540 nm to quantify free hemoglobin release.
Conclusion
AAPH-induced oxidation stands as a robust, highly reproducible model for biological systems. By relying on temperature-dependent unimolecular decomposition rather than metal-catalyzed reactions, AAPH eliminates the artifacts commonly associated with the Fenton reaction. When executed with proper thermal controls and kinetic AUC evaluations, AAPH-based assays provide an unparalleled window into the true radical-scavenging efficacy of therapeutic compounds.
References
- 2,2′-Azobis (2-Amidinopropane)
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC)
- AAPH (2,2'-Azodiisobutyramidine dihydrochloride)
- Source: National Institutes of Health (NIH / PMC)
- Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity Source: MDPI URL
- AU2019202464B2 - Formulations with reduced oxidation Source: Google Patents URL
- Comparison with other antioxidants (Catechins vs AAPH-induced oxidation)
Sources
- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AU2019202464B2 - Formulations with reduced oxidation - Google Patents [patents.google.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
2,2'-Azobis(2-amidinopropane) dihydrochloride vs. hydrogen peroxide for oxidative stress studies
Comparative Guide: 2,2'-Azobis(2-amidinopropane) Dihydrochloride (AAPH) vs. Hydrogen Peroxide ( )[1][2]
Part 1: Executive Synthesis
The Core Distinction: Constant Flux vs. Acute Bolus
In oxidative stress research, the choice between AAPH and Hydrogen Peroxide (
-
AAPH is a thermolabile azo compound that decomposes at a constant rate to generate peroxyl radicals (
). It simulates chronic, sustained oxidative stress (e.g., lipid peroxidation chains) where the rate of radical initiation is controlled and continuous. - is a non-radical oxidant that acts as a precursor. It provides an acute, bolus shock . Its lifespan is dictated by cellular enzymatic clearance (Catalase, GPx), making the effective concentration highly variable and transient.
Use AAPH when assessing the buffering capacity of an antioxidant system (e.g., ORAC, RBC hemolysis).[1] Use
Part 2: Mechanistic Deep Dive
AAPH: The Peroxyl Generator
AAPH is a water-soluble azo compound.[2] At physiological temperature (37°C), it undergoes unimolecular thermal decomposition. This process is independent of cellular enzymes, making it a "clean" chemical generator.
-
Mechanism: AAPH decomposes to form two carbon-centered alkyl radicals (
) and nitrogen gas. In aerobic conditions, reacts rapidly with molecular oxygen to form peroxyl radicals ( ). -
Target:
species are highly effective at abstracting hydrogen atoms from polyunsaturated fatty acids (PUFAs), initiating the lipid peroxidation chain reaction . -
Kinetics: Zero-order release (constant flux) for the first several hours. Half-life
175 hours at neutral pH/37°C.[3]
Hydrogen Peroxide ( ): The Biological Oxidant
4-
Mechanism:
itself is a weak oxidant. Toxicity is primarily mediated via the Fenton Reaction (in the presence of transition metals like ), generating the highly destructive hydroxyl radical ( ).[5] -
The "Catalase Issue": Upon addition to cell culture, intracellular Catalase and Glutathione Peroxidase (GPx) rapidly degrade
to water and oxygen. -
Consequence: A nominal 100
M dose may degrade to <10 M within minutes, resulting in a "pulse" rather than sustained pressure.
Visualization: Kinetic Pathways
Figure 1: Comparative pathways of radical generation. AAPH provides a sustained stream of peroxyl radicals targeting lipids, while H2O2 faces a bifurcation between rapid enzymatic clearance and metal-catalyzed conversion to hydroxyl radicals.
Part 3: Comparative Analysis & Decision Matrix
Data Summary Table
| Feature | AAPH | Hydrogen Peroxide ( |
| Primary Radical | Peroxyl ( | Hydroxyl ( |
| Kinetics | Constant Flux (Zero-order) | Bolus Spike (Rapid decay) |
| Half-Life (Exp.) | ~175 hours (at 37°C) | Minutes (cell-dependent) |
| Primary Target | Lipid Membranes (Peroxidation) | Intracellular Signaling / DNA |
| Enzyme Sensitivity | Resistant (Chemical decomp.) | Sensitive (Degraded by Catalase) |
| Typical Conc. | High (mM range: 10–200 mM) | Low ( |
| Cost | High | Very Low |
| Best Application | Antioxidant Screening (ORAC, RBC) | Acute Signaling / Pre-conditioning |
Part 4: Validated Experimental Protocols
Protocol A: AAPH-Induced Erythrocyte Hemolysis
The Gold Standard for assessing membrane-protective antioxidants.
Rationale: Red blood cells (RBCs) are rich in PUFAs and iron but lack nuclear repair mechanisms. AAPH induces lipid peroxidation in the membrane; when the damage threshold is reached, the cell lyses. Antioxidants delay this lysis time (
Reagents:
-
Fresh RBCs (human or rat).
-
PBS (pH 7.4).[6]
-
AAPH (prepare fresh, 200 mM stock in PBS).
Workflow:
-
Preparation: Wash RBCs 3x with PBS (centrifuge 1500 rpm, 5 min). Resuspend to 5% hematocrit.
-
Treatment: Pre-incubate RBC suspension with test compound (antioxidant) for 30 min at 37°C.
-
Stress Induction: Add AAPH to a final concentration of 50 mM .
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Every 30 minutes (for 3-5 hours), remove an aliquot.
-
Measurement: Centrifuge aliquot (1500 rpm, 5 min). Measure absorbance of the supernatant (released hemoglobin) at 523 nm (isosbestic point) or 540 nm .
-
Note: 523 nm is preferred to minimize interference from methemoglobin formation, which AAPH can induce [1].[7]
-
-
Analysis: Plot % Hemolysis vs. Time. Calculate the time to 50% hemolysis (
).
Protocol B: Acute Cytotoxicity Assay (Adherent Cells)
For determining
Rationale:
Workflow:
-
Seeding: Seed cells (e.g., HepG2, HUVEC) in 96-well plates. Allow attachment (24h).
-
Starvation: Wash cells with PBS. Add serum-free media for 2-4 hours.
-
Critical Step: Serum removal prevents extracellular scavenging of
.
-
-
Treatment: Add
(freshly diluted) at range 0–500 M. -
Exposure: Incubate for 1 to 4 hours maximum.
-
Note: Beyond 4 hours, the
is likely depleted. Long incubations (24h) measure the consequence of the initial shock, not continuous stress.
-
-
Readout: Wash cells and replace with fresh media containing MTT or CCK-8 reagent to assess viability.
Part 5: Experimental Workflow Visualization
Figure 2: Step-by-step workflow comparison. Note the requirement for time-course sampling in AAPH assays versus the endpoint measurement in H2O2 assays.
References
-
Takebayashi, J., et al. (2021). "Method to Improve Azo-Compound (AAPH)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds." Chemical and Pharmaceutical Bulletin, 69(1), 67–71.[1] Link
-
Niki, E. (1990). "Free radical initiators as source of water- or lipid-soluble peroxyl radicals."[2] Methods in Enzymology, 186, 100-108. Link
-
Halliwell, B., et al. (2000). "Hydrogen peroxide.[8][4][5][9][10][11] Ubiquitous in cell culture and in vivo?" IUBMB Life, 50(4-5), 251-257. Link
-
Li, Y., et al. (2013). "A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo." PLOS ONE, 8(3), e57732. Link
-
Kwon, Y., et al. (2019). "Resistance to H2O2-induced oxidative stress in human cells of different phenotypes." Redox Biology, 28, 101334. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo | PLOS One [journals.plos.org]
- 3. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of Flavonoids from Mulberry Leaf on AAPH-Induced Oxidative Damage in Sheep Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method to Improve Azo-Compound (AAPH)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and AAPH-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validating Analytical Methods for AAPH-Induced Degradation: A Comparative Guide
Part 1: The Analytical Challenge
In the landscape of forced degradation (stress testing), 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) has emerged as the superior reagent for simulating in vivo oxidative stress. Unlike hydrogen peroxide (
However, AAPH introduces a distinct analytical burden: Matrix Interference . AAPH itself degrades into UV-absorbing byproducts (e.g., acetone-derivatives and amidines) that can co-elute with protein fragments in Reverse Phase HPLC (RP-HPLC), leading to false positives or integration errors.
This guide compares the primary analytical methodologies for detecting these specific degradation products and provides a validation framework compliant with ICH Q2(R2) .
Part 2: Mechanism of Action
To validate a method, one must understand the chemistry being detected. AAPH decomposes thermally to release nitrogen gas and carbon-centered radicals, which rapidly react with dissolved oxygen to form the active peroxyl radicals.
Visualization: The AAPH Radical Cascade
Caption: Figure 1. The thermal decomposition of AAPH generates peroxyl radicals, the active species responsible for biomimetic protein oxidation.
Part 3: Comparative Analysis of Detection Methods
The choice of method depends on the stage of development (Early Discovery vs. QC Release). Below is an objective comparison of the three dominant techniques.
Peptide Mapping (LC-MS/MS) – The Gold Standard
Principle: Enzymatic digestion (Trypsin) followed by RP-UHPLC separation and Mass Spectrometry.
-
Performance: Unmatched specificity. It resolves the +16 Da mass shift of Methionine sulfoxide and the +16/+32 Da shifts of Tryptophan oxidation.
-
AAPH Handling: Mass filtering eliminates AAPH background noise effectively.
Intact/Subunit Analysis (Middle-Up LC-MS) – The Modern Compromise
Principle: Digestion with IdeS (to yield Fc/2 and F(ab')2 fragments) followed by LC-MS.
-
Performance: Faster than peptide mapping. Excellent for quantifying total Fc oxidation (Met252/Met428 in mAbs).
-
AAPH Handling: Good resolution of oxidized subunits from matrix salts.
RP-HPLC (UV/Fluorescence) – The QC Workhorse
Principle: Separation of intact protein or subunits based on hydrophobicity. Oxidized species usually elute earlier (pre-peaks) due to increased polarity.
-
Performance: High throughput, low cost.
-
AAPH Handling: High Risk. AAPH byproducts absorb at 214nm and 280nm. Without proper quenching and gradient optimization, AAPH peaks can mask the "pre-peak" of the oxidized drug.
Comparative Data Summary
| Feature | Peptide Mapping (LC-MS) | Middle-Up (LC-MS) | RP-HPLC (UV) |
| Specificity | High (Site-specific ID) | Medium (Domain-specific) | Low (Global profile) |
| Sensitivity (LOQ) | ~0.1% Oxidation | ~1-2% Oxidation | ~2-5% Oxidation |
| AAPH Interference | Negligible (Mass Filter) | Low | High (Co-elution risk) |
| Throughput | Low (24h+ prep/run) | Medium (4-6h) | High (<1h) |
| Validation Effort | High | Medium | Medium |
| Use Case | Characterization / R&D | Comparability / Screening | QC Release / Stability |
Part 4: Validation Protocol (Expert Guidelines)
To validate a method for AAPH products under ICH Q2(R2) , you must demonstrate that the method is "Stability Indicating"—i.e., it detects changes in quality attributes without interference.
Step 1: The "AAPH Quench" (Critical Control)
Expert Insight: Many validation failures occur because AAPH continues to react during sample preparation. You must chemically quench the reaction before analysis.
-
Protocol: Add L-Methionine (20mM final conc.) or L-Tryptophan immediately after the stress incubation. This acts as a "scavenger" for remaining radicals, protecting the protein during digestion or injection.
Step 2: Specificity & Forced Degradation
Objective: Prove the method separates the Oxidized Drug from (1) Native Drug and (2) AAPH Byproducts.
-
Sample A: Buffer + AAPH (No Protein)
Incubate. -
Sample B: Protein + AAPH
Incubate Quench. -
Sample C: Protein + Buffer (Control).
-
Analysis: Overlay chromatograms.
-
Acceptance Criteria (LC-UV): The "Oxidation Pre-peak" in Sample B must have a resolution (
) > 1.5 from the Main Peak and must not align with any peaks in Sample A.
-
Step 3: Linearity of Oxidation
Unlike standard linearity (concentration), here we validate the linearity of the oxidation level .
-
Protocol: Mix highly oxidized sample (e.g., 24h AAPH stress) with unstressed sample in ratios: 0:100, 25:75, 50:50, 75:25, 100:0.
-
Plot: Theoretical % Oxidation vs. Measured % Oxidation.
-
Target:
.
Visualization: Validation Workflow
Caption: Figure 2. Decision matrix for validating analytical methods, highlighting the critical quenching step and interference checks.
Part 5: Experimental Protocol (Representative)
Method: Middle-Up LC-MS for mAb Oxidation
This method balances speed and detail, ideal for comparative studies.
1. Sample Preparation:
-
Stress: Dilute mAb to 2 mg/mL. Add AAPH (10 mM). Incubate at 40°C for 24h.
-
Quench: Add L-Methionine (20 mM).
-
Digestion: Add IdeS enzyme (1:50 enzyme:substrate ratio). Incubate 30 min at 37°C.
-
Reduction: Add DTT (50 mM) to separate Fc/2, LC, and Fd' fragments.
2. LC Conditions (UHPLC):
-
Column: Phenyl or C4 Reverse Phase (Sub-2
m particle). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 25% B to 40% B over 15 minutes.
3. MS Settings (Q-TOF/Orbitrap):
-
Mode: ESI Positive.
-
Mass Range: 500–3000 m/z.
-
Deconvolution: Use MaxEntropy or equivalent to resolve the ~25 kDa subunits.
4. Data Analysis:
-
Calculate % Oxidation using the intensity of the oxidized species (
) vs native ( ):
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1] Retrieved from [Link]
-
Ji, J. A., et al. Methionine, Tryptophan, and Histidine Oxidation in a Model Protein, PTH: Mechanisms and Stabilization. Journal of Pharmaceutical Sciences (2009). Retrieved from [Link]
-
Zhang, A., et al. A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection.[2] Analytical Chemistry (2017).[3] Retrieved from [Link]
-
NIST Monoclonal Antibody Reference Material 8671. Annotated Peptide Mapping Spectral Library. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
